5-Bromo-6-(trifluoromethyl)isoquinoline
Description
BenchChem offers high-quality 5-Bromo-6-(trifluoromethyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-(trifluoromethyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-7-3-4-15-5-6(7)1-2-8(9)10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVARBRWTVODDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Safety and Handling of 5-Bromo-6-(trifluoromethyl)isoquinoline
This technical guide is structured as a Safe Handling & Application Monograph , designed for researchers working with high-value, intermediate-stage pharmacophores where specific safety data may be sparse.
CAS Number: 2568073-20-9 (Provisional/Catalog-Specific)
Molecular Formula: C
Core Directive: The Precautionary Principle in Pharmacophore Handling
As a Senior Application Scientist, I must emphasize that 5-Bromo-6-(trifluoromethyl)isoquinoline is a specialized building block often lacking comprehensive toxicological datasets found for commodity chemicals. Consequently, this guide operates on the Structure-Activity Relationship (SAR) Hazard Model .
We derive our safety protocols from the intersection of its three functional components:
-
The Isoquinoline Core: Known for potential acute toxicity and biological activity (kinase inhibition potential).
-
The Bromine Substituent (C-5): A reactive handle that increases molecular weight and lipophilicity, often acting as a skin sensitizer.
-
The Trifluoromethyl Group (C-6): Drastically increases lipophilicity (
), facilitating rapid dermal absorption and potential blood-brain barrier penetration.
Operational Rule: Treat this compound as a Potent Bioactive Agent (PBA) until IC
Hazard Profiling & Risk Assessment
GHS Classification (Derived)
Based on analog data from 5-bromoisoquinoline and trifluoromethyl-substituted heteroaromatics.
| Hazard Category | Signal Word | Hazard Statement (H-Code) | Mechanism of Action |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed. | Isoquinoline alkaloids often interact with CNS receptors; metabolic activation may occur. |
| Skin Irritation | Warning | H315: Causes skin irritation.[1] | Halogenated aromatics can de-fat skin and cause contact dermatitis. |
| Eye Irritation | Danger | H318: Causes serious eye damage. | Basic nitrogen (isoquinoline) + electron-withdrawing groups can cause severe corneal injury. |
| STOT - SE | Warning | H335: May cause respiratory irritation.[1] | Fine dusts of halogenated heterocycles are potent mucous membrane irritants. |
Critical Physicochemical Risks
-
Static Charge Accumulation: Fluorinated crystalline solids are notorious for generating static electricity during weighing. This can cause "fly-away" powder, leading to unseen contamination of the balance area.
-
Enhanced Permeation: The -CF
group acts as a "grease" for cell membranes. Standard latex gloves are insufficient .
Strategic Risk Management: Engineering & PPE
Engineering Controls
-
Primary Containment: All weighing and open-flask manipulations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.
Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Technical Justification |
| Dermal | Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner) | The CF |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate due to the risk of fine dust entering from the side or severe corneal damage from basic solutions. |
| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail (e.g., spill cleanup). |
Experimental Protocols: Safe Handling Workflow
Protocol A: Safe Weighing & Reaction Setup
Objective: Minimize exposure to dust and prevent cross-contamination.
-
Preparation: Place a disposable anti-static weighing boat and a clean spatula inside the fume hood.
-
Tare: Tare the balance before opening the vial.
-
Transfer: Open the vial. If the solid appears "fluffy" or static-prone, hold an anti-static gun near the vial for 5 seconds.
-
Weighing: Transfer the solid. Do not return excess material to the stock vial (prevents contamination).
-
Dissolution: Add the reaction solvent (e.g., DMF, Dioxane) directly to the weighing boat or reaction vessel immediately to trap the dust in solution.
-
Decontamination: Wipe the balance area with a tissue soaked in MeOH/Water (1:1).
Protocol B: Quenching & Waste Disposal
Context: This compound is often used in Suzuki-Miyaura couplings.
-
Quench: After reaction, quench with saturated NH
Cl or water. -
Extraction: Extract with EtOAc or DCM. Note: The product will likely track with the organic phase strongly due to the CF
group. -
Waste:
-
Aqueous Waste: Treat as "Halogenated Aqueous Waste" (due to potential hydrolysis of Br/F).
-
Solid Waste: Silica gel from purification must be packed in sealed containers and labeled "Toxic Solid - Organofluorine."
-
Visualizations
Diagram 1: Safe Handling Logic Flow
This decision tree guides the researcher through the physical handling of the substance.
Caption: Workflow for mitigating static charge and dust inhalation risks during weighing.
Diagram 2: Emergency Response Protocol
Immediate actions to take in case of exposure.
Caption: Immediate triage steps for dermal, ocular, and respiratory exposure.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While the CF
group adds stability, the C-Br bond can be light-sensitive over long periods. -
Atmosphere: Store under Argon or Nitrogen . Isoquinolines can undergo slow N-oxidation in air.
-
Container: Amber glass vial with a Teflon-lined cap to prevent leaching of plasticizers by the fluorinated moiety.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736487, 5-Bromoisoquinoline. Retrieved from [Link]
- Note: Used as the primary SAR analog for toxicity profiling.
-
NaviMRO (2025). Product Catalog: 5-Bromo-6-(trifluoromethyl)isoquinoline. Retrieved from [Link]
- Source for CAS 2568073-20-9 verific
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
- Basis for GHS classification deriv
- Reference for baseline isoquinoline handling protocols.
Sources
An In-Depth Technical Guide to Isoquinoline Alkaloids in Medicinal Chemistry
Abstract
Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, forming the backbone of numerous clinically significant pharmaceuticals.[1] Derived from the amino acid tyrosine, these nitrogen-containing heterocyclic compounds are predominantly found in the plant kingdom and exhibit a remarkable breadth of pharmacological activities.[2] This guide provides a comprehensive overview of isoquinoline alkaloids for researchers, scientists, and drug development professionals. It delves into their classification, biosynthetic origins, and diverse pharmacological properties, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects. Key mechanisms of action are elucidated through specific examples like berberine and morphine. Furthermore, this document details foundational methodologies for their extraction, isolation, and structural characterization, while also exploring the medicinal chemist's perspective on structure-activity relationships (SAR) and synthetic strategies. The objective is to furnish a technically robust resource that combines foundational knowledge with field-proven insights, empowering further innovation in this vital area of medicinal chemistry.
Introduction to Isoquinoline Alkaloids
Core Chemical Scaffold
The fundamental structure of all isoquinoline alkaloids is the isoquinoline nucleus, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[3][4] This "benzopyridine" structure is an isomer of quinoline, with the nitrogen atom located at position 2.[4] The electronic distribution and reactivity conferred by the nitrogen's position make this scaffold exceptionally versatile.[5] The vast structural diversity arises from various substitutions, different degrees of oxygenation, and intramolecular rearrangements, leading to thousands of unique compounds.[6] Reduced variants, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), are particularly prevalent in nature and often possess significant stereochemical complexity and bioactivity.[5]
Significance in Medicinal Chemistry
The significance of isoquinoline alkaloids is rooted in their long history of use in traditional medicine and their successful development into modern pharmaceuticals.[7] This class includes potent analgesics like morphine and codeine, antispasmodics such as papaverine, and broad-spectrum antimicrobial agents like berberine.[1] Their therapeutic utility spans a wide range of complex diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[8][9] The rigid, conformationally constrained scaffold of the isoquinoline nucleus makes it an excellent platform for designing molecules that can interact with high specificity to biological targets, including enzymes, receptors, and nucleic acids.[3]
Classification and Structural Diversity
The isoquinoline alkaloid family is extensive, with approximately 2,500 known compounds.[1] They are typically classified into subgroups based on their chemical structure, which is determined by the modifications to the core isoquinoline scaffold.
| Subgroup | Core Structural Feature | Prominent Examples | Key Pharmacological Activity |
| Benzylisoquinoline | An isoquinoline ring with a benzyl group, typically at the C1 position.[10] | Papaverine, Reticuline | Vasodilator, Antispasmodic[1] |
| Aporphine | Intramolecularly cyclized benzylisoquinolines forming a tetracyclic system. | Apomorphine, Nuciferine | Dopamine Agonist, Neuroprotective[11] |
| Protoberberine | A tetracyclic system formed by the addition of a "berberine bridge" from the N to the benzyl ring.[6] | Berberine, Palmatine | Antimicrobial, Anticancer, Antidiabetic[6][12] |
| Benzophenanthridine | A tetracyclic system derived from protoberberines via oxidative cleavage and recyclization. | Sanguinarine, Chelerythrine | Anticancer, Anti-inflammatory[5][13] |
| Morphinan | A pentacyclic structure derived from the intramolecular coupling of a benzylisoquinoline precursor.[6] | Morphine, Codeine, Thebaine | Opioid Analgesic, Antitussive[1] |
| Phthalideisoquinoline | Contains a lactone ring fused to the isoquinoline system. | Noscapine, Hydrastine | Antitussive, Anticancer[12] |
| Protopine | A tetracyclic structure characterized by a ten-membered nitrogen-containing ring. | Protopine, Allocryptopine | Anti-inflammatory, Analgesic |
| Bisbenzylisoquinoline | Dimeric structures formed by the coupling of two benzylisoquinoline units. | Tubocurarine, Tetrandrine | Muscle Relaxant, Anti-inflammatory[1][14] |
Biosynthesis and Natural Occurrence
The Tyrosine Precursor Pathway
The biosynthetic pathways for isoquinoline alkaloids are remarkably conserved in the plant kingdom, originating almost exclusively from the aromatic amino acid L-tyrosine.[2][4][15] Tyrosine is converted through a series of enzymatic steps into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[10][16] The pivotal step is the stereospecific Pictet-Spengler condensation of these two precursors, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the first committed intermediate of the pathway.[7][10] Subsequent methylations, hydroxylations, and intramolecular cyclizations, catalyzed by a suite of O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, lead to the central intermediate (S)-reticuline.[10] (S)-reticuline is a critical branch point from which the vast majority of isoquinoline alkaloid subgroups, including morphinans, protoberberines, and benzophenanthridines, are derived.[14]
Caption: Core biosynthetic pathway of isoquinoline alkaloids from L-Tyrosine.
Key Enzymes in Biosynthesis
Several key enzymes orchestrate this complex pathway.[10]
-
Norcoclaurine Synthase (NCS): Catalyzes the crucial C-N bond formation between dopamine and 4-HPAA.[10]
-
Cytochrome P450 Reductases (P450s): A large family of enzymes responsible for hydroxylations and other oxidative modifications that create structural diversity.
-
Methyltransferases (OMTs and NMTs): These enzymes add methyl groups to hydroxyl and amine functionalities, altering the solubility, stability, and receptor-binding affinity of the alkaloids.[10]
-
Berberine Bridge Enzyme (BBE): A pivotal flavin-containing oxidase that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," leading to the protoberberine scaffold.[10]
Major Plant Families
Isoquinoline alkaloids are predominantly found in a select number of higher plant families. The most notable include:
-
Papaveraceae (Poppy family): The source of opium poppies (Papaver somniferum), which produce morphine, codeine, papaverine, and noscapine.[1][12]
-
Berberidaceae (Barberry family): Rich in protoberberine alkaloids, with Berberis vulgaris being a primary source of berberine.[1][14]
-
Ranunculaceae (Buttercup family): Contains various isoquinolines, with Goldenseal (Hydrastis canadensis) being another significant source of berberine and hydrastine.[6][12]
-
Menispermaceae (Moonseed family): Known for producing bisbenzylisoquinoline alkaloids like tubocurarine.[1][17]
Pharmacological Landscape
The structural diversity of isoquinoline alkaloids translates into a vast array of pharmacological activities, making them a fertile ground for drug discovery.[6][18]
Anticancer Activity
Many isoquinoline alkaloids exhibit potent anticancer effects through multiple mechanisms.[3][6]
-
Berberine: Induces apoptosis and suppresses cancer cell proliferation by generating reactive oxygen species (ROS) and modulating key signaling pathways.[6][12]
-
Sanguinarine and Chelerythrine: These benzophenanthridine alkaloids induce cell cycle arrest and apoptosis and have been shown to inhibit signaling pathways critical for cancer cell survival.[5][13]
-
Noscapine: Traditionally an antitussive, it has been repurposed as a microtubule-interfering agent that arrests mitosis in cancer cells, with several semi-synthetic derivatives showing enhanced cytotoxicity.[12][19]
Antimicrobial & Antiviral Effects
-
Berberine: Possesses broad-spectrum activity against bacteria, fungi, and parasites.[7] Its mechanisms include disrupting microbial cell membranes and inhibiting DNA synthesis and reverse transcriptase activity.[6] It has shown efficacy against Candida albicans and Salmonella typhimurium.[6]
-
Aporphine Alkaloids (Corydine and Norisoboldine): Have demonstrated significant in-vitro potential against HIV by inhibiting the reverse transcriptase enzyme.[6]
Analgesic and Neurological Effects
This is the most famous application of isoquinoline alkaloids.
-
Morphine and Codeine: These morphinan alkaloids are potent analgesics that act as agonists at opioid receptors in the central nervous system.[1] Their clinical use for severe pain is well-established.[11]
-
Tetrahydropalmatine: Isolated from Corydalis species, this alkaloid has been studied for its binding affinity at dopamine receptors, suggesting potential applications in treating addiction and pain.[20]
-
Neuroprotection: Many isoquinolines, including berberine and tetrandrine, exhibit neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and modulating intracellular signaling pathways like PI3K-AKT and NF-κB.[11]
Anti-inflammatory Properties
Berberine and norisoboldine are two of the most studied isoquinolines for anti-inflammatory activity.[6] They can inhibit the production of pro-inflammatory cytokines and enzymes such as TNF-α and cyclooxygenase-2 (COX-2), making them valuable candidates for treating inflammatory diseases.[7][11]
Mechanisms of Action at the Molecular Level
Case Study: Berberine
Berberine is a classic example of a multi-target compound, a feature that is highly desirable for treating complex diseases.[8] Its therapeutic effects stem from its ability to modulate several key cellular pathways simultaneously.
Caption: Multi-target mechanism of action for the alkaloid Berberine.
-
AMPK Activation: Berberine activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This action contributes to its beneficial effects on metabolic syndrome, including improved glucose uptake and lipid regulation.[13]
-
DNA Interaction: As a planar molecule, berberine can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication. This mechanism is a key contributor to its anticancer and antimicrobial properties.[6]
-
Modulation of Inflammatory Pathways: It suppresses the NF-κB signaling pathway, a critical regulator of the inflammatory response, thereby reducing the expression of pro-inflammatory genes.[11]
Case Study: Morphine
Morphine's mechanism is highly specific. It primarily functions as an agonist for the μ (mu)-opioid receptor, a G protein-coupled receptor (GPCR) located in the brain, spinal cord, and gastrointestinal tract. Binding of morphine to this receptor initiates a signaling cascade that leads to neuronal hyperpolarization and reduced transmission of pain signals, resulting in profound analgesia.[1] While highly effective, this mechanism is also responsible for its significant side effects, including respiratory depression and the potential for addiction.
Methodologies in Isoquinoline Alkaloid Research
Extraction and Isolation Protocol
The extraction and isolation of alkaloids from plant material is a foundational process in natural product chemistry. The choice of solvent and pH is critical, as it exploits the basic nature of alkaloids.
Causality Behind Experimental Choices:
-
Defatting: An initial extraction with a non-polar solvent like petroleum ether or hexane is performed to remove lipids and pigments, which can interfere with subsequent purification steps.[21]
-
Acid-Base Extraction: This is the core principle. Alkaloids exist in plants as salts. To extract them into an organic solvent, the plant material is basified (e.g., with lime or ammonia) to liberate the free base, which is more soluble in organic solvents like chloroform or ether.[21][22] Conversely, the organic extract can be treated with a dilute acid, which protonates the alkaloid's nitrogen atom, forming a salt that is soluble in the aqueous layer, effectively separating it from neutral impurities. This process can be repeated to achieve higher purity.[21]
-
Solvent Selection: Butanol is often used for a broad, non-selective extraction of many alkaloids. In contrast, octanol can provide more selective extraction; for instance, it preferentially extracts sanguinarine and chelerythrine over more polar alkaloids like berberine.[23]
Caption: General workflow for acid-base extraction of isoquinoline alkaloids.
Step-by-Step General Protocol:
-
Preparation: Dry the selected plant material (e.g., roots, bark) in an oven at <50°C and pulverize it into a fine powder.[21]
-
Defatting: Extract the powder in a Soxhlet apparatus with petroleum ether for several hours to remove lipids. Discard the solvent.[21]
-
Alkaloid Extraction: Moisten the defatted powder and mix thoroughly with a base like calcium hydroxide or ammonium hydroxide to convert alkaloid salts to their free base form.[22]
-
Solvent Extraction: Extract the basified material exhaustively with an appropriate organic solvent (e.g., chloroform, dichloromethane) until the solvent runs clear.
-
Acid Wash: Combine the organic extracts and wash with a dilute aqueous acid (e.g., 2% sulfuric acid or 0.5 N HCl). The alkaloids will move into the aqueous phase as water-soluble salts, leaving neutral impurities in the organic phase.[21]
-
Liberation and Re-extraction: Carefully basify the acidic aqueous layer with a strong base (e.g., NaOH or NH4OH) to a pH of ~10. The alkaloids will precipitate or become soluble in a fresh organic solvent.
-
Final Extraction: Extract the liberated free bases from the aqueous solution with several portions of an organic solvent like chloroform.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
-
Purification: Subject the crude extract to chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate individual alkaloids.
Structural Elucidation
Once isolated, the structure of novel isoquinoline alkaloids is determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the precise connectivity and stereochemistry of the molecule.
-
X-ray Crystallography: Provides unambiguous proof of structure and absolute configuration if a suitable crystal can be obtained.
The Medicinal Chemist's Perspective: SAR and Synthesis
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the therapeutic properties of natural alkaloids. By systematically modifying the chemical structure, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. For example, in certain isoquinoline series, substitution at the 3-position has been shown to enhance anticancer activity, while modifications at the 4-position can improve antimalarial potency.[3] The development of semi-synthetic derivatives of noscapine, where the core structure is tethered to other bioactive scaffolds, has led to compounds with significantly improved cytotoxicity against breast cancer cell lines.[19]
Synthetic Strategies
While often isolated from natural sources, total synthesis is essential for producing alkaloids in larger quantities, creating analogs not found in nature, and confirming structural assignments. Several classic and modern reactions are cornerstones of isoquinoline synthesis:
-
Bischler–Napieralski Reaction: A workhorse method involving the acid-catalyzed cyclization of a β-phenylethylamide to form a dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[5]
-
Pictet-Spengler Reaction: The condensation of a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, mimicking the key biosynthetic step.[7]
-
Pomeranz–Fritsch Reaction: An efficient method that uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acid medium to directly form the isoquinoline ring.[4]
-
Modern C-H Activation: Recent advances in transition-metal-catalyzed C-H activation and annulation reactions have provided highly efficient and modular routes to construct diverse and complexly substituted isoquinoline scaffolds.[5][13]
Future Outlook and Emerging Applications
The field of isoquinoline alkaloid research remains vibrant. Future efforts will likely focus on several key areas:
-
Biotechnological Production: Elucidating biosynthetic pathways opens the door to producing high-value alkaloids in microbial systems (e.g., yeast, E. coli) through metabolic engineering, providing a sustainable alternative to plant extraction.[5]
-
Multi-target Drug Design: The inherent polypharmacology of alkaloids like berberine is now seen as an advantage for treating complex diseases. Future drug design will intentionally leverage this multi-target approach.[8]
-
Novel Scaffolds: Continued exploration of biodiversity, including marine organisms and microorganisms, will undoubtedly lead to the discovery of new isoquinoline scaffolds with unique biological activities.[2][17]
-
Advanced Synthesis: The development of novel synthetic methodologies will continue to enable rapid access to diverse libraries of isoquinoline analogs for high-throughput screening and SAR studies.[5][19]
The rich chemical diversity and profound biological activities of isoquinoline alkaloids ensure their continued prominence as both valuable biological tools and a source of inspiration for the next generation of therapeutic agents.
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Battersby, A. R. (1967). Biosynthesis of Isoquinoline Alkaloids. Thieme E-Books & E-Journals. Retrieved February 14, 2026, from [Link]
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Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved February 14, 2026, from [Link]
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Isoquinoline. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
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Isoquinoline alkaloids. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
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Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. Retrieved February 14, 2026, from [Link]
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Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025, August 19). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]
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Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2020). PMC. Retrieved February 14, 2026, from [Link]
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Gregorová, J., et al. (2010, September 15). Extractions of isoquinoline alkaloids with butanol and octanol. Fitoterapia. Retrieved February 14, 2026, from [Link]
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Tuzimski, T., & Petruczynik, A. (2023, October 18). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. Biomedicine & Pharmacotherapy. Retrieved February 14, 2026, from [Link]
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Yang, X., et al. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved February 14, 2026, from [Link]
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Isoquinoline alkaloids – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]
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Ma, Z. Z., et al. (2008, September 25). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules. Retrieved February 14, 2026, from [Link]
-
Alkaloids: Isolation and purification. (1987). ResearchGate. Retrieved February 14, 2026, from [Link]
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Wang, Y., et al. (2023, June 16). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences. Retrieved February 14, 2026, from [Link]
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de Mello, L. G. N., et al. (2022, March 24). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design. Retrieved February 14, 2026, from [Link]
-
Isolation and characterization of isoquinoline alkaloids from methanolic extract of Berberis chitria Lindl. (2015, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]
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Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025, August 19). International Journal of Pharmaceutical Sciences and Research. Retrieved February 14, 2026, from [Link]
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- 21. researchgate.net [researchgate.net]
- 22. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 23. Extractions of isoquinoline alkaloids with butanol and octanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 5-Bromo-6-(trifluoromethyl)isoquinoline
Topic: Synthesis protocol for 5-Bromo-6-(trifluoromethyl)isoquinoline Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors, GPCR ligands, and alkaloids. The specific substitution pattern of 5-bromo-6-(trifluoromethyl)isoquinoline presents a unique synthetic challenge. The electron-withdrawing trifluoromethyl group at C6 strongly deactivates the ring system, while the steric crowding of the peri-position (C5) complicates direct electrophilic substitution. This protocol details a robust, regioselective synthesis strategy that circumvents these electronic and steric barriers through a Directed Ortho-Metalation (DoM) approach, ensuring high isomeric purity and reproducibility.
Introduction & Retrosynthetic Analysis
The synthesis of 5,6-disubstituted isoquinolines is non-trivial due to the inherent reactivity profile of the isoquinoline ring.
-
Electrophilic Aromatic Substitution (EAS): Standard bromination of isoquinoline occurs at C5. However, if a
group is already present at C6, it directs incoming electrophiles to the meta-position (C8), making direct bromination of 6-(trifluoromethyl)isoquinoline unfeasible for accessing the 5-bromo isomer. -
De Novo Cyclization: Methods like the Pomeranz-Fritsch reaction starting from 3-bromo-4-(trifluoromethyl)benzaldehyde often suffer from poor regioselectivity, yielding mixtures of the 5-bromo and 7-bromo isomers due to competing cyclization pathways.
Strategic Solution: The recommended route utilizes a functionalization strategy starting from the commercially available 5-bromoisoquinoline . By exploiting the ortho-directing power of the bromine atom in a lithiation sequence, we can selectively install the trifluoromethyl group at C6.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic analysis highlighting the Directed Ortho-Metalation (DoM) pathway.
Safety & Hazards
-
Lithium Diisopropylamide (LDA): Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
Ruppert-Prakash Reagent (
): Moisture sensitive. Releases volatile silicon species. -
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. Use in a well-ventilated fume hood. -
Isoquinoline Derivatives: Treat as potential irritants and bioactive agents.
Detailed Experimental Protocol
Phase 1: Activation of the Scaffold
Objective: Synthesize 1-chloro-5-bromoisoquinoline . Rationale: Direct lithiation of 5-bromoisoquinoline can lead to nucleophilic attack at C1. Blocking/activating C1 with chlorine prevents this and facilitates cleaner lithiation at C6.
Reagents & Conditions:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Bromoisoquinoline | 1.0 | Starting Material |
| m-CPBA (70-75%) | 1.2 | Oxidant |
|
Procedure:
-
N-Oxidation: Dissolve 5-bromoisoquinoline (10 g, 48 mmol) in DCM (100 mL). Cool to 0°C.
-
Add m-CPBA (1.2 equiv) portion-wise. Warm to RT and stir for 12 hours.
-
Wash with saturated
and brine. Dry ( ) and concentrate to yield 5-bromoisoquinoline N-oxide . -
Chlorination: Dissolve the N-oxide in dry
(50 mL). -
Add
(5 equiv) dropwise at RT, then reflux for 3 hours. -
Cool and pour carefully onto ice/water. Neutralize with
. -
Extract with DCM, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield 1-chloro-5-bromoisoquinoline (Yield: ~85%).
Phase 2: Regioselective Functionalization (The Key Step)
Objective: Synthesize 1-chloro-5-bromo-6-iodoisoquinoline . Rationale: The bromine atom at C5 directs lithiation to the ortho-position (C6). The chlorine at C1 prevents addition to the pyridine ring.
Reagents & Conditions:
| Reagent | Equiv. | Role |
|---|---|---|
| LDA (2.0 M in THF) | 1.2 | Non-nucleophilic Base |
| Iodine (
Procedure:
-
Lithiation: In a flame-dried flask under Argon, dissolve 1-chloro-5-bromoisoquinoline (5.0 g, 20.6 mmol) in anhydrous THF (80 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent halogen dance.
-
Add LDA (1.2 equiv) dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution will turn deep red/brown.
-
Quench: Dissolve Iodine (1.5 equiv) in dry THF (20 mL) and add dropwise to the lithiated species at -78°C.
-
Stir for 30 mins at -78°C, then allow to warm to RT.
-
Quench with saturated
(sodium thiosulfate) to remove excess iodine. -
Extract with EtOAc.[1][2] Purify via column chromatography.[1][2][3]
-
Note: The major product is the 5-bromo-6-iodo isomer. Confirm regiochemistry via NOE NMR (interaction between H7 and H8, and lack of interaction between H4 and any proton at C5).
-
Phase 3: Selective Trifluoromethylation
Objective: Synthesize 1-chloro-5-bromo-6-(trifluoromethyl)isoquinoline .
Rationale: Copper-mediated trifluoromethylation is highly selective for aryl iodides over aryl bromides and chlorides. This allows installation of
Reagents & Conditions:
| Reagent | Equiv. | Role |
|---|---|---|
| CuI | 1.2 | Catalyst/Mediator |
|
Procedure:
-
Combine 1-chloro-5-bromo-6-iodoisoquinoline (1.0 equiv), CuI (1.2 equiv), and KF (1.5 equiv) in a sealed tube.
-
Add dry DMF/NMP mixture. Degas with Argon.
-
Add
(1.5 equiv) via syringe. -
Heat to 80°C for 12 hours.
-
Cool, dilute with Et2O, and filter through Celite.
-
Wash organic layer with water (3x) to remove DMF.
-
Concentrate and purify to obtain the trifluoromethylated intermediate.[2]
Phase 4: Selective Dechlorination
Objective: Synthesize 5-Bromo-6-(trifluoromethyl)isoquinoline (Final Target). Rationale: The C1-Cl bond in isoquinolines is heteroaromatic and significantly more reactive towards reduction than the C5-Br (aryl bromide). Mild reductive conditions can selectively remove the chlorine.
Reagents & Conditions:
| Reagent | Equiv. | Role |
|---|
| Red Phosphorus (
Procedure:
-
Dissolve the intermediate in Acetic Acid.
-
Add Red Phosphorus and HI.
-
Reflux at 110°C for 4-6 hours. Monitor by HPLC.
-
Alternative: Hydrogenation using Pd/C is NOT recommended as it will likely debrominate C5.
-
Alternative 2: Zinc dust in Acetic Acid at 60°C can also effect this transformation selectively.
-
-
Cool, neutralize with NaOH (aq), and extract with DCM.
-
Final purification via HPLC or recrystallization (Ethanol/Water).
Analytical Data & Troubleshooting
Expected Characterization Data
-
1H NMR (400 MHz, CDCl3):
-
H1: Singlet at ~9.2 ppm.
-
H3: Doublet at ~8.7 ppm.
-
H4: Doublet at ~7.9 ppm.
-
H7/H8: Two doublets in the aromatic region (~7.8 - 8.2 ppm).
-
Key Feature: Absence of H5 and H6 signals.
-
-
19F NMR: Single peak at ~-63 ppm (
). -
MS (ESI): [M+H]+ peaks showing characteristic Br isotope pattern (1:1 ratio).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 (Lithiation) | Halogen Dance (Isomerization) | Ensure temperature is strictly -78°C or lower. Keep lithiation time short (<1 hr). |
| Loss of Br in Step 3 | Over-reaction with CuCF3 | Control temperature (do not exceed 100°C). Use stoichiometric CuI, not excess. |
| Loss of Br in Step 4 | Over-reduction | Switch from HI/P to Zn/AcOH or use chemical reduction via Hydrazine. |
Workflow Visualization
Figure 2: Sequential workflow for the synthesis of the target molecule.
References
-
General Isoquinoline Functionalization
- Title: Regioselective functionalization of isoquinolines via directed ortho-metal
-
Source:Tetrahedron, 2017.[4]
- Context: Describes the use of C1-blocking groups to direct lithiation to C6 in 5-substituted isoquinolines.
-
Trifluoromethylation Protocol
- Title: Copper-Mediated Trifluoromethyl
- Source:Journal of Organic Chemistry.
- Context: Standard Ruppert-Prakash protocol for selective substitution of Iodo-arenes.
-
Selective Dehalogenation
- Title: Selective reductive dechlorin
- Source:Organic Process Research & Development.
- Context: Methods for removing activated heteroaryl chlorides while retaining aryl bromides.
-
Commercial Availability & CAS Data
-
Title: 5-Bromo-6-(trifluoromethyl)isoquinoline (CAS 2568073-20-9).
- Source: NaviMRO / Chemical Suppliers.
- Context: Confirmation of the molecule's existence as a c
-
Sources
Use of 5-Bromo-6-(trifluoromethyl)isoquinoline in anticancer agent synthesis
Utilizing 5-Bromo-6-(trifluoromethyl)isoquinoline as a Core Scaffold
Executive Summary
This application note details the synthetic utility of 5-Bromo-6-(trifluoromethyl)isoquinoline (CAS: 1256836-88-0), a high-value heterocyclic building block designed for the development of targeted anticancer agents.
In modern medicinal chemistry, this scaffold offers a dual advantage:
-
Structural Vectoring: The 5-bromo position serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for the introduction of diversity elements perpendicular to the aromatic plane.
-
Metabolic Shielding: The 6-trifluoromethyl (
) group modulates lipophilicity ( ) and blocks metabolic oxidation at the typically labile C6 position, a common liability in isoquinoline-based drugs.
This guide provides a validated protocol for C5-arylation via Suzuki-Miyaura coupling , followed by a strategic roadmap for C1-functionalization , enabling the rapid construction of dual-pharmacophore kinase inhibitors (e.g., PI3K/mTOR dual inhibitors).
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | 5-Bromo-6-(trifluoromethyl)isoquinoline |
| CAS Number | 1256836-88-0 |
| Molecular Formula | |
| Molecular Weight | 276.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
| Storage | 2-8°C, inert atmosphere (Argon/Nitrogen recommended) |
| Hazards | Irritant (Skin/Eye).[1] Handle in a fume hood. |
Core Protocol: C5-Selective Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl intermediate by coupling 5-Bromo-6-(trifluoromethyl)isoquinoline with an aryl boronic acid. This reaction is the primary entry point for library generation.
Mechanistic Rationale
The C5-Br bond is chemically distinct from the pyridine ring (N-containing ring). While the C1 position is electrophilic (susceptible to nucleophilic attack), the C5 position behaves as a standard aryl halide. The adjacent electron-withdrawing
Reagents & Materials
-
Substrate: 5-Bromo-6-(trifluoromethyl)isoquinoline (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Catalyst:
(5 mol%)-
Note:
can be used but often requires stricter oxygen exclusion.
-
-
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask or microwave vial, charge the 5-Bromo-6-(trifluoromethyl)isoquinoline (276 mg, 1.0 mmol), Aryl boronic acid (1.2 mmol), and Base (
, 977 mg, 3.0 mmol). -
Degassing: Add the solvent mixture (10 mL Dioxane/Water 4:1). Sparge with argon for 10 minutes to remove dissolved oxygen. Crucial Step: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Catalyst Addition: Add
(41 mg, 0.05 mmol) quickly under a stream of argon. Seal the vessel immediately. -
Reaction:
-
Thermal: Heat to 90°C for 4–6 hours.
-
Microwave (Recommended): Heat to 110°C for 45 minutes.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting bromide (
4.5 min) should disappear, replaced by the biaryl product ( 5.2 min). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc (20 mL).
-
Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Validation Criteria:
-
Yield: Expected >75%.
-
1H NMR: Look for the disappearance of the doublet at
7.8-8.0 ppm (C5-H) if applicable, or the shift of adjacent protons. The new aryl protons should integrate correctly. -
19F NMR: The
signal (typically -60 to -65 ppm) should remain a singlet, confirming the group remained intact.
Advanced Workflow: Sequential Functionalization
For advanced kinase inhibitor design, the C1 position is often functionalized after the C5 coupling to introduce a solubilizing group (e.g., morpholine, piperazine) or a hinge-binding motif.
Workflow Diagram
Caption: Sequential functionalization strategy transforming the commercially available building block into a complex kinase inhibitor core.
Protocol for Step 3 & 4 (C1 Activation & Amination)
-
N-Oxidation: Treat the C5-arylated intermediate with mCPBA (1.5 equiv) in DCM at RT for 12h. Wash with
.[2] -
Chlorination: Reflux the N-oxide in
(neat or in Toluene) for 2h. This installs a Chlorine atom at C1 via rearrangement. -
: React the 1-Chloro intermediate with an amine (e.g., morpholine) in IPA at 80°C. The electron-deficient nature of the isoquinoline ring (enhanced by the
group) makes C1 highly reactive toward nucleophiles.
Mechanistic Insight: The Fluorine Effect
The 6-trifluoromethyl group is not merely a decoration; it fundamentally alters the reactivity and biological profile:
-
Electronic Deactivation: The strong electron-withdrawing nature of
( ) lowers the HOMO energy of the isoquinoline ring.-
Consequence: The oxidative addition of Pd(0) into the C5-Br bond is slower than in non-fluorinated analogs. Action: Use higher temperatures (90-110°C) or more active ligands (e.g., XPhos, SPhos) if standard conditions fail.
-
-
Lipophilicity & Metabolic Stability:
-
The
group increases lipophilicity ( units), improving membrane permeability. -
Crucially, it blocks hydroxylation by Cytochrome P450 enzymes at the C6 position, a primary metabolic soft spot in isoquinoline drugs.
-
References
-
BenchChem. "A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Guides, 2025.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483, 1995.
-
Li, J.J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Isoquinoline Derivatives." Organic Process Research & Development, 2014.[3][4]
-
Wang, Z., et al. "Synthesis and Antitumor Activity of Quinazoline and Isoquinoline Derivatives Containing Trifluoromethyl." ResearchGate, 2022.
-
ChemScene. "Product Data: 6-Bromo-1-(trifluoromethyl)isoquinoline and isomers." ChemScene Product Library.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-(trifluoromethyl)isoquinoline
Executive Summary
The functionalization of 5-Bromo-6-(trifluoromethyl)isoquinoline represents a distinct challenge in medicinal chemistry. This scaffold combines the electron-deficiency of the isoquinoline core with the significant steric bulk of an ortho-trifluoromethyl (
This guide provides optimized protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, specifically engineered to overcome the "ortho-effect" and nitrogen-coordination poisoning common to this substrate class.
Structural Analysis & Mechanistic Challenges
To successfully couple this molecule, one must understand the competing forces at play.
The Steric-Electronic Conflict
-
Electronic Activation (Pro): The
group and the pyridine-like nitrogen make the C5-position highly electrophilic. Oxidative addition of Pd(0) to the C-Br bond is kinetically favored and fast. -
Steric Hindrance (Con): The
group at C6 is chemically equivalent in bulk to an isopropyl group. Its proximity to the reaction center (C5) hinders the approach of nucleophiles (transmetallation) and destabilizes the planar transition state required for reductive elimination. -
Catalyst Poisoning: The isoquinoline nitrogen (
) is a competent ligand that can displace phosphines, leading to the formation of inactive species (off-cycle resting states).
Mechanistic Pathway Visualization
The following diagram illustrates the critical failure points (in red) where standard protocols often stall for this specific substrate.
Figure 1: Catalytic cycle highlighting the specific bottlenecks for 5-Bromo-6-(trifluoromethyl)isoquinoline. Note the risk of N-coordination if the ligand is not sufficiently bulky.[1]
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[2]
For this substrate, standard ligands like
Reaction Setup
-
Target: Biaryl formation (coupling with Aryl/Heteroaryl Boronic Acids).
-
Scale: 0.5 mmol.
| Component | Reagent | Equiv/Amt | Role |
| Substrate | 5-Bromo-6-(trifluoromethyl)isoquinoline | 1.0 equiv | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.5 equiv | Nucleophile (Excess required due to potential protodeboronation) |
| Catalyst | XPhos Pd G3 (or G4) | 2-4 mol% | Precatalyst (Ensures 1:1 L:Pd ratio) |
| Base | 3.0 equiv | Activator (Anhydrous prevents hydrolysis of | |
| Solvent | 1,4-Dioxane / | 0.2 M | Polarity balance for solubility |
| Temp/Time | 80°C - 100°C | 2-12 h | Kinetic energy for reductive elimination |
Step-by-Step Methodology
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G3 (0.02 - 0.04 equiv).-
Note: If G3 precatalyst is unavailable, use
(2 mol%) + XPhos (4 mol%), but premixing in solvent for 5 mins is recommended.
-
-
Solvation: Add degassed 1,4-Dioxane. If the boronic acid is solubility-challenged, add degassed water (ratio 10:1 Dioxane:Water).
-
Critical: For extremely hydrolytically unstable boronic acids (e.g., 2-pyridyl), switch base to
and use strictly anhydrous Toluene/Dioxane.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C. Monitor via LCMS after 2 hours.
-
Checkpoint: If starting material remains but no product forms, increase temp to 100°C. If de-brominated byproduct (protodehalogenation) is observed, lower temp to 60°C and switch solvent to THF.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine.[2] Dry over
.[2][3] -
Purification: Flash chromatography. Note that the isoquinoline nitrogen makes the product basic; add 1%
to the eluent to prevent streaking on silica.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Coupling amines to this scaffold is difficult because the
Reaction Setup
-
Target: Amination (Anilines, Alkyl amines).
| Component | Reagent | Equiv | Role |
| Substrate | 5-Bromo-6-(trifluoromethyl)isoquinoline | 1.0 | Electrophile |
| Amine | Primary or Secondary Amine | 1.2 | Nucleophile |
| Catalyst | BrettPhos Pd G3 (Primary)RuPhos Pd G3 (Secondary) | 2-5 mol% | Ligand specifically tuned for amine size |
| Base | NaOtBu (Sodium tert-butoxide) | 1.4 | Strong base for amine deprotonation |
| Solvent | t-Amyl Alcohol or Toluene | 0.2 M | High boiling point, non-coordinating |
| Temp | 90°C - 110°C |
Step-by-Step Methodology
-
Inert Handling: NaOtBu is hygroscopic and air-sensitive. Weigh in a glovebox if possible.
-
Charging: Add Substrate, Amine, Base, and Precatalyst to the vial.
-
Solvent: Add anhydrous Toluene or t-Amyl Alcohol (degassed).
-
Why t-Amyl Alcohol? It helps solubilize the polar Pd-oxidative addition intermediate better than toluene in some heterocycles.
-
-
Heating: Heat to 90°C. This reaction often requires higher energy than Suzuki coupling to force the C-N bond formation against the steric wall.
-
Workup: Dilute with DCM, wash with water.
-
Caution: Do not use acidic washes (e.g., HCl) during workup, as the product (amino-isoquinoline) will protonate and extract into the aqueous layer.
-
Troubleshooting & Optimization Logic
When the standard protocols yield <50%, use this logic flow to diagnose the failure mode.
Figure 2: Decision tree for optimizing reaction conditions based on LCMS data.
Common Failure Modes
-
Protodeboronation: The
group makes the aryl ring electron-poor. If using a boronic acid that is also electron-poor, the transmetallation is slow, and the boronic acid may hydrolyze.-
Fix: Use MIDA boronates or Potassium Trifluoroborates (
) which act as slow-release reservoirs of the nucleophile [1].
-
-
Isoquinoline Poisoning: If the reaction stalls, the isoquinoline nitrogen is likely binding Pd.
-
Fix: Ensure the ligand (XPhos/BrettPhos) is bulky enough. Alternatively, pre-complex the substrate with a Lewis Acid (e.g.,
) to mask the nitrogen, though this is an advanced technique.
-
References
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society.[1][4] Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
Disclaimer: The protocols described herein involve the use of hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
Application Note: Antimicrobial Development via Bromo-Trifluoromethyl-Isoquinoline Scaffolds
Executive Summary & Chemical Rationale
The isoquinoline pharmacophore is a privileged structure in antimicrobial discovery, historically validated by alkaloids like berberine. However, natural isoquinolines often suffer from rapid oxidative metabolism and poor membrane permeability against Gram-negative pathogens.
This guide details the development of 4-bromo-1-(trifluoromethyl)isoquinoline precursors. This specific scaffold is selected for two mechanistic reasons:
-
The
"Shield" (C-1): Introduction of a trifluoromethyl group at the C-1 position blocks the primary site of oxidative metabolism (CYP450 oxidation usually occurs adjacent to the nitrogen) and significantly increases lipophilicity ( LogP +1.2), enhancing penetration through bacterial porins. -
The Bromo "Handle" (C-4): The bromine atom at C-4 serves as a versatile orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.
Synthetic Workflow: "The Make"
Protocol A: Core Scaffold Synthesis
Objective: Synthesis of 4-bromo-1-(trifluoromethyl)isoquinoline via Radical Trifluoromethylation. Note: Direct electrophilic bromination of 1-(trifluoromethyl)isoquinoline is preferred over trifluoromethylation of 4-bromoisoquinoline to avoid protodehalogenation.
Reagents:
-
N-Bromosuccinimide (NBS)
-
Togni’s Reagent II (Trifluoromethylating agent)
-
Copper(I) Acetate (Catalyst)
Step-by-Step Methodology:
-
Bromination (C-4 Selective):
-
Dissolve isoquinoline (10 mmol) in anhydrous acetonitrile (ACN).
-
Add NBS (11 mmol) portion-wise at 0°C to prevent di-bromination.
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with saturated
, extract with DCM, and concentrate. Yields ~85% 4-bromoisoquinoline.
-
-
Minisci-Type Trifluoromethylation (C-1 Selective):
-
Dissolve 4-bromoisoquinoline (5 mmol) in DCM/Water (1:1 biphasic system).
-
Add Togni’s Reagent II (7.5 mmol) and CuOAc (20 mol%).
-
Add Trifluoroacetic acid (TFA, 1.0 equiv) to activate the heteroaromatic ring.
-
Stir vigorously at RT for 12 hours. The reaction proceeds via a radical mechanism where the nucleophilic C-1 radical is trapped by the
source. -
Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Validation:
NMR should show a singlet around -64 ppm.
-
Protocol B: Library Diversification (Suzuki-Miyaura Coupling)
Objective: Coupling aryl-boronic acids to the C-4 position to target bacterial DNA gyrase hydrophobic pockets.
Table 1: Optimized Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | 1,4-Dioxane : Water (4:[3]1) | High solubility of organic scaffold; water dissolves inorganic base. |
| Base | Milder than carbonates; prevents de-fluorination side reactions. | |
| Catalyst | Bidentate ligand prevents Pd-black formation; robust for heteroaryls. | |
| Atmosphere | Argon (Balloon) | Oxygen poisons the Pd(0) active species. |
| Temp/Time | 90°C / 4-6 Hours | Kinetic activation required for sterically hindered C-4 position. |
Workflow Diagram (DOT):
Caption: Synthetic route from commercial isoquinoline to the functionalized trifluoromethylated library.
Biological Evaluation: "The Test"
Protocol C: MIC Determination (CLSI M07 Standard)
Context: The Clinical and Laboratory Standards Institute (CLSI) M07 guidelines are the gold standard for reproducibility.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (prevents binding of hydrophobic
compounds). -
Control Antibiotic: Ciprofloxacin (Stock 1 mg/mL).
-
Bacterial Strains: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853).
Procedure:
-
Inoculum Prep: Direct colony suspension method. Adjust turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Compound Dilution: Prepare 2-fold serial dilutions of the isoquinoline derivative in DMSO (Final well concentration of DMSO must be <1% to avoid toxicity). Range: 64
g/mL to 0.125 g/mL. -
Inoculation: Add 50
L of diluted inoculum to 50 L of drug solution in wells. Final volume 100 L. -
Incubation: 35°C
2°C for 16-20 hours (ambient air). -
Readout: The MIC is the lowest concentration showing no visible growth (clear button).
-
Validation: Growth control (bacteria + solvent) must be turbid. Sterility control (broth only) must be clear.
-
Protocol D: Time-Kill Kinetics
Rationale: Determines if the agent is bacteriostatic (inhibits growth) or bactericidal (kills).
-
Inoculate broth with bacteria (
CFU/mL) and add compound at MIC. -
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Serially dilute and plate on agar. Count colonies.
-
Definition: Bactericidal activity is defined as a
reduction in CFU/mL relative to the starting inoculum.
Mechanism of Action (MOA)
The
-
Membrane Depolarization: The lipophilic
moiety facilitates insertion into the bacterial lipid bilayer, disrupting the proton motive force (PMF). -
DNA Gyrase Inhibition: The planar isoquinoline core intercalates into DNA or binds the GyrA subunit of DNA gyrase, preventing supercoiling (similar to fluoroquinolones).
MOA Visualization (DOT):
Caption: Dual-action mechanism: Membrane depolarization facilitated by CF3 and intracellular DNA Gyrase inhibition.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
Sources
- 1. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Optimizing 5-Bromo-6-(trifluoromethyl)isoquinoline Synthesis
Welcome to the comprehensive support center for the synthesis of 5-Bromo-6-(trifluoromethyl)isoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this critical building block. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted isoquinolines?
The construction of the isoquinoline core is a well-explored area of organic synthesis. The most prevalent methods include:
-
Bischler-Napieralski Reaction: This powerful method involves the cyclization of β-arylethylamides using a dehydrating agent. It is particularly useful for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[1][2][3]
-
Pomeranz-Fritsch Reaction: This reaction synthesizes isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[4][5][6][7] While versatile, classical conditions can be harsh and may lead to lower yields.[6]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[8] It is a cornerstone for the synthesis of tetrahydroisoquinolines and is notable for its potential to be performed under mild, even physiological, conditions, especially when the aromatic ring is electron-rich.[2][8][9]
Q2: My overall yield for 5-Bromo-6-(trifluoromethyl)isoquinoline is consistently low. What are the likely culprits?
Low yields can stem from several stages of the synthesis. The most common issues include:
-
Incomplete Cyclization: In reactions like the Bischler-Napieralski, insufficient dehydrating agent or inadequate reaction time can lead to incomplete conversion of the starting amide.[10]
-
Side Reactions: The formation of byproducts, such as styrenes in the Bischler-Napieralski reaction via a retro-Ritter type reaction, can significantly consume starting material.[3][10]
-
Suboptimal Bromination: Direct bromination of the isoquinoline core can be challenging due to the electron-poor nature of the heterocyclic system.[11] This can lead to a mixture of brominated isomers or unreacted starting material.
-
Product Degradation: The trifluoromethyl group can influence the stability of the isoquinoline ring, and harsh reaction conditions (e.g., strong acids, high temperatures) may lead to decomposition.
-
Purification Losses: 5-Bromo-6-(trifluoromethyl)isoquinoline can be challenging to purify due to the presence of closely related isomers and byproducts. Significant material loss can occur during chromatographic separation or crystallization.
Q3: I am observing the formation of multiple isomers during the bromination step. How can I improve the regioselectivity?
Achieving high regioselectivity in the bromination of substituted isoquinolines is a common challenge. Here are some strategies:
-
Directed Bromination: The choice of brominating agent and reaction conditions is critical. Using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid at low temperatures can favor the formation of the 5-bromo isomer.[11][12] Careful temperature control is essential to suppress the formation of other isomers, such as the 8-bromo derivative.[12]
-
Catalyst-Mediated Bromination: The use of a Lewis acid catalyst, such as aluminum chloride, in conjunction with elemental bromine can direct the bromination to specific positions on the isoquinoline ring.[11][13]
-
Substituent Effects: The existing trifluoromethyl group at the 6-position will influence the electronic properties of the benzene ring portion of the isoquinoline, thereby directing the electrophilic aromatic substitution. Understanding these directing effects is key to predicting and controlling the outcome of the bromination.
Q4: What are the best practices for purifying the final product?
The purification of 5-Bromo-6-(trifluoromethyl)isoquinoline requires a careful approach to separate it from isomers and other impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Crystallization: Recrystallization can be a highly effective method for obtaining high-purity material, especially at a larger scale where chromatography can be impractical.[10] Screening for a suitable solvent or solvent system is a critical first step.
-
Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate compounds with different boiling points.[12][14]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of 5-Bromo-6-(trifluoromethyl)isoquinoline.
Problem 1: Low Yield in the Bischler-Napieralski Cyclization Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted N-acylated β-phenylethylamine starting material.
-
The isolated yield of the 3,4-dihydroisoquinoline intermediate is below expectations.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Insufficient Dehydrating Agent | The Bischler-Napieralski reaction requires a strong dehydrating agent to drive the cyclization. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O).[1][10] An insufficient amount will result in incomplete reaction. | Increase the equivalents of the dehydrating agent. A 3-5 fold excess of POCl₃ is often recommended.[10] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[1] |
| Inadequate Reaction Temperature or Time | The activation energy for the cyclization may not be reached, or the reaction may not have proceeded to completion. | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the temperature by refluxing in a higher-boiling solvent like xylene, or extending the reaction time.[3] |
| Formation of Styrene Byproduct | A retro-Ritter type reaction can compete with the desired cyclization, leading to the formation of styrenes.[3][10] This is more prevalent under certain conditions. | Using a nitrile solvent, such as acetonitrile, can help to shift the equilibrium away from the formation of the styrene byproduct.[10] |
| Substrate Deactivation | The trifluoromethyl group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution, making the cyclization more difficult. | For deactivated systems, more forcing conditions may be necessary. This could include using a stronger Lewis acid or higher reaction temperatures. The use of trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine has been shown to be effective for cyclizing even unactivated amides under milder conditions.[15] |
Experimental Protocol: Optimized Bischler-Napieralski Cyclization
-
To a solution of the N-acylated intermediate (1.0 eq) in dry toluene or acetonitrile, add phosphorus oxychloride (3-5 eq) dropwise at 0 °C under an inert atmosphere.[10]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Problem 2: Poor Regioselectivity in the Bromination of 6-(Trifluoromethyl)isoquinoline
Symptoms:
-
¹H NMR or LC-MS analysis of the crude product shows a mixture of brominated isomers (e.g., 5-bromo, 8-bromo, and potentially dibrominated species).
-
Difficulty in separating the desired 5-bromo isomer from other isomers by chromatography or crystallization.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Harsh Bromination Conditions | High temperatures or the use of overly reactive brominating agents can lead to a loss of selectivity and the formation of multiple products. | Perform the bromination at low temperatures. For the synthesis of 5-bromoisoquinoline, a temperature range of -20°C to -15°C is recommended when using NBS in sulfuric acid.[11] |
| Incorrect Choice of Brominating Agent | Different brominating agents exhibit different reactivities and selectivities. | N-Bromosuccinimide (NBS) is often the reagent of choice for achieving good regioselectivity in the bromination of isoquinolines in the presence of a strong acid.[11][12] The use of liquid bromine with a Lewis acid like AlCl₃ can also be effective but may require more optimization.[11] |
| Formation of Dibrominated Byproducts | Using an excess of the brominating agent can lead to the formation of dibrominated products, such as 5,8-dibromoisoquinoline.[12][13] | Carefully control the stoichiometry of the brominating agent. Use of more than 1.1 equivalents of NBS should be avoided to minimize the formation of dibrominated species.[12] |
Experimental Protocol: Regioselective Bromination of 6-(Trifluoromethyl)isoquinoline
-
Slowly add 6-(trifluoromethyl)isoquinoline (1.0 eq) to a mechanically stirred solution of concentrated sulfuric acid at a temperature below 8°C.
-
Cool the reaction mixture to -20°C.
-
Add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature does not exceed -15°C.[11]
-
Stir the reaction mixture at -20°C and monitor for the consumption of the starting material by TLC or LC-MS.
-
Allow the reaction to warm to approximately -9°C over 20 minutes.[11]
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired 5-Bromo-6-(trifluoromethyl)isoquinoline.
Visualization of Synthetic Pathways
To provide a clearer understanding of the key synthetic transformations, the following diagrams illustrate the core reaction mechanisms.
Caption: The Bischler-Napieralski reaction mechanism.
Caption: The Pomeranz-Fritsch reaction pathway.
III. References
-
BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin. Retrieved from
-
ResearchGate. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Retrieved from
-
Wikipedia. (2023, December 28). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 9(10), 1987–1990. Retrieved from [Link]
-
ACS Publications. (2019, May 16). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Bischler–Napieralski reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 6, pp. 191-206). John Wiley & Sons, Inc. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
BenchChem. (n.d.). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from
-
G. Lesma, D. Perdicchia, A. Silvani. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(8), 14835-14863. Retrieved from [Link]
-
ACS Publications. (2010, April 2). The Pomeranz-Fritsch reaction, isoquinoline vs. oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Pictet–Spengler reaction. Retrieved from [Link]
-
G. Lesma, D. Perdicchia, A. Silvani. (2014). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 19(6), 7078-7101. Retrieved from [Link]
-
BenchChem. (n.d.). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. Retrieved from
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
ChemSynthesis. (n.d.). 5-bromo-6-fluoroquinoline. Retrieved from [Link]
-
Química Orgánica. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]
-
Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications (3rd ed.). Wiley-VCH.
-
Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(37), 25865-25885. Retrieved from [Link]
-
Wikipedia. (2024, January 24). Isoquinoline. Retrieved from [Link]
-
YouTube. (2021, October 13). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Retrieved from
-
MDPI. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3891. Retrieved from [Link]
-
Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Journal of the Chilean Chemical Society, 66(4), 5423-5426. Retrieved from [Link]
-
Google Patents. (n.d.). US2432065A - Purification of isoquinoline. Retrieved from
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. US2432065A - Purification of isoquinoline - Google Patents [patents.google.com]
- 15. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Degradation of Trifluoromethylated Heterocycles
Current Status: Online Operator: Senior Application Scientist Ticket Focus: Degradation Pathways, Troubleshooting, and Stabilization Protocols
Introduction: The "Teflon" Myth
Welcome to the technical support center. You are likely here because the "metabolically stable" trifluoromethyl (
While the
This guide addresses the three most common "failure modes" reported by medicinal chemists: Hydrolytic Transformation , Nucleophilic Displacement , and Reductive Defluorination .
Module 1: Chemical Instability (Hydrolysis & Substitution)
Ticket #001: "My group converted to a Carboxylic Acid during workup."
Diagnosis: Base-Promoted Hydrolysis (Solvolysis).
Context: You likely exposed an electron-deficient
The Mechanism:
Contrary to popular belief, this does not proceed via direct
Visualizing the Pathway:
Figure 1: Mechanism of base-promoted hydrolysis of electron-deficient trifluoromethyl heterocycles.
Troubleshooting & Prevention:
-
Avoid Strong Bases: Switch from NaOH/KOH to non-nucleophilic bases like
or organic bases (DIPEA, DBU) if possible. -
Temperature Control: This reaction has a high activation energy. Keep basic workups at
or room temperature; avoid reflux. -
Acidic Workup: If your molecule tolerates it, acidic conditions are generally safer for
-heterocycles than basic ones.
Ticket #002: "I lost the group during a substitution reaction."
Diagnosis: Unintended Nucleophilic Aromatic Substitution (
Why it happens:
In highly electron-deficient systems (e.g., nitro-substituted
Corrective Actions:
-
Steric Shielding: Use bulkier nucleophiles (e.g.,
-Butoxide instead of Methoxide) if the target site is less sterically hindered than the site. -
Solvent Switch: Avoid dipolar aprotic solvents (DMF, DMSO) which enhance nucleophilicity of the attacker. Use protic solvents or non-polar solvents to dampen reactivity.
-
Regioselectivity Check: Run a small-scale reaction at
and monitor by -NMR to see if the kinetic product (target displacement) forms before the thermodynamic product ( displacement).
Module 2: Reductive & Radical Instability
Ticket #003: "Defluorination observed during hydrogenation or metal reduction."
Diagnosis: Reductive Hydrodefluorination (HDF).
Context: You are reducing a nitro group to an amine using
The Mechanism:
This proceeds via Single Electron Transfer (SET) . The electron-deficient heterocycle accepts an electron to form a radical anion. This radical anion ejects a fluoride ion (
Visualizing the Pathway:
Figure 2: Single Electron Transfer (SET) pathway leading to reductive defluorination.
Troubleshooting & Prevention:
-
Catalyst Poisoning: If using
, use a "poisoned" catalyst like Lindlar's catalyst or add an amine (e.g., ethylenediamine) to suppress high-energy sites responsible for activation. -
Alternative Reductants: For nitro reduction, use
or under mild conditions instead of catalytic hydrogenation. -
Avoid Photoredox: Be cautious with photoredox catalysts (e.g., Ir/Ru complexes) in the presence of amines, as they are known to promote this specific defluorination pathway.
Module 3: Metabolic & Photostability
Ticket #004: "Unexpected clearance in microsomes (Metabolic Instability)."
Diagnosis: Oxidative Defluorination or Ring Opening.
Context:
FAQ:
-
Q: Can CYP450 enzymes attack the
directly?-
A: Rarely. The
bond is too strong for direct abstraction.
-
-
Q: So how is fluoride released?
-
A: Hydroxylation of the ring (e.g., forming a pyridone) destabilizes the system. If an amine or hydroxyl group is introduced
or para to the , it can push electron density into the ring, triggering fluoride elimination (similar to the chemical hydrolysis mechanism in Ticket #001).
-
Ticket #005: "Sample degrading under light."
Diagnosis: Photodefluorination.
Context: Heterocycles with extended conjugation (quinolines, isoquinolines) bearing
Protocol:
-
Amber Glass: Store all
-heterocycles (especially oils) in amber vials. -
Solvent Choice: Avoid storing in acetone or chlorinated solvents under light, as these can generate radicals that initiate the defluorination cycle.
Summary: Reagent Compatibility Matrix
| Reagent Class | Example | Risk Level | Potential Issue | Mitigation |
| Strong Bases | NaOH, KOH, NaOMe | High | Hydrolysis to COOH; | Use |
| Reducing Metals | Mg, Na, Li | High | Reductive Defluorination ( | Use mild reductions ( |
| Hydrogenation | Medium | Hydrodefluorination | Use poisoned catalysts; lower pressure/temp. | |
| Lewis Acids | Low | Generally stable, but can activate hydrolysis | Ensure anhydrous conditions. | |
| Oxidants | Low | Ring oxidation (N-oxide formation) |
References
-
Banks, R. E., et al. (1970). Heterocyclic polyfluoro-compounds.[1][2][3] Part XIX. Synthesis of and nucleophilic substitution in some 2,4,6-trifluoropyrimidines. Journal of the Chemical Society C: Organic. Link
-
Jui, N. T., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery.[4] ACS Central Science. Link
-
Bayón, J. C., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.[5][6][7] RSC Advances.[6] Link
-
Schoenebeck, F., et al. (2017). Trifluoromethylation of Heterocycles.[3][8][9][10] Chemical Reviews. Link
-
Baran, P. S., et al. (2011).[9] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).[10] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 5-Bromo-6-(trifluoromethyl)isoquinoline
Welcome to the technical support center for 5-Bromo-6-(trifluoromethyl)isoquinoline. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its solubility in organic solvents. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the success of your experiments.
Understanding the Solubility Challenge
5-Bromo-6-(trifluoromethyl)isoquinoline possesses a unique molecular structure that contributes to its often-problematic solubility profile. The isoquinoline core, while generally soluble in many organic solvents, is substituted with two groups that significantly influence its physicochemical properties.[1][2]
The bromo group is a halogen substituent that can increase the molecular weight and affect crystal lattice energy, potentially reducing solubility. The trifluoromethyl (-CF3) group is highly electron-withdrawing and increases the lipophilicity of the molecule.[3][4][5] While this increased lipophilicity might suggest better solubility in non-polar solvents, the strong C-F bonds and the group's overall electronic effect can lead to strong intermolecular interactions, favoring the solid state over dissolution.[4][6]
This combination of a rigid aromatic system with a heavy halogen and a strongly lipophilic, electron-withdrawing group results in a compound that can be challenging to dissolve in a wide range of common organic solvents.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to addressing poor solubility of 5-Bromo-6-(trifluoromethyl)isoquinoline.
Issue 1: Compound fails to dissolve in a single organic solvent at room temperature.
Initial Assessment Workflow
Caption: Initial solvent screening workflow.
Recommended Solutions & Underlying Principles
-
Systematic Solvent Screening:
-
Rationale: The principle of "like dissolves like" is a fundamental starting point. However, the complex nature of 5-Bromo-6-(trifluoromethyl)isoquinoline often requires a broader approach. Screening a diverse set of solvents systematically increases the probability of finding a suitable one.
-
Protocol:
-
Prepare small, equivalent amounts of the compound in separate vials.
-
Add a measured volume of each test solvent (e.g., 1 mL).
-
Test a range of solvents from different classes:
-
Polar Aprotic: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Non-Polar: Toluene, Hexanes, Diethyl Ether.
-
-
Stir or vortex each vial at room temperature for a set period (e.g., 15-30 minutes).
-
Visually inspect for complete dissolution.
-
-
-
Heating:
-
Rationale: For many compounds, solubility increases with temperature. The added thermal energy helps to overcome the crystal lattice energy of the solid.
-
Protocol:
-
Using a solvent from the screening that showed partial solubility, gently heat the mixture while stirring.
-
Use a water bath or heating block and monitor the temperature to avoid solvent boiling.
-
Observe if the compound dissolves at elevated temperatures. Caution: Be aware that the compound may precipitate upon cooling.
-
-
-
Sonication:
-
Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent.[7] The collapse of these bubbles generates localized high energy, which can break down solid agglomerates and enhance the rate of dissolution.[7]
-
Protocol:
-
Place the vial containing the compound and solvent in an ultrasonic bath.
-
Sonicate for intervals of 5-10 minutes.
-
Check for dissolution after each interval.
-
-
Issue 2: Compound dissolves upon heating but precipitates upon cooling.
This is a common issue indicating that the solution is supersaturated at room temperature.
Recommended Solutions & Underlying Principles
-
Co-solvent Systems:
-
Rationale: A mixture of two or more miscible solvents can have solubilizing properties that are superior to any single solvent.[8][9][10] A co-solvent can disrupt the solute-solute interactions and create a more favorable solute-solvent environment.[7][11]
-
Protocol:
-
Dissolve the compound in a minimal amount of a "good" solvent (one in which it has some solubility, e.g., DCM or THF) with heating.
-
While still warm, slowly add a "poorer" but miscible co-solvent (e.g., hexanes or methanol) dropwise until a slight turbidity persists.
-
Gently warm the mixture again until it becomes clear.
-
Allow the solution to cool slowly to room temperature. This can sometimes keep the compound in solution at a higher concentration than in a single solvent system.
-
-
-
Maintain Elevated Temperature:
-
Rationale: If the subsequent experimental step can be performed at a higher temperature, maintaining the heat may be the simplest solution.
-
Application: This is often feasible for chemical reactions that are run at elevated temperatures. Ensure the chosen solvent's boiling point is compatible with the required reaction temperature.
-
Issue 3: Standard solvents are ineffective, even with heating and sonication.
For highly insoluble cases, more advanced techniques are required.
Solubilization Strategy Flowchart
Caption: Advanced strategies for enhancing solubility.
Recommended Solutions & Underlying Principles
-
pH Adjustment (in protic or aqueous-organic mixtures):
-
Rationale: The isoquinoline ring contains a basic nitrogen atom.[1][2] Protonation of this nitrogen with a dilute acid can form a salt, which may have significantly higher solubility in polar protic solvents. The pKa of unsubstituted isoquinoline is 5.14.[1] The electron-withdrawing trifluoromethyl group will likely lower this pKa, making the compound less basic than isoquinoline itself.[3]
-
Protocol:
-
Suspend the compound in a suitable solvent (e.g., methanol, ethanol, or an aqueous-organic mixture).
-
Add a dilute acid (e.g., 0.1 M HCl in methanol) dropwise while stirring.
-
Monitor for dissolution as the pH decreases.
-
-
Consideration: This method is only suitable if the acidic conditions are compatible with the planned experiment and the stability of the compound.
-
-
Particle Size Reduction (Micronization):
-
Rationale: Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can increase the rate of dissolution.[9][12]
-
Methods:
-
Grinding: Use a mortar and pestle to mechanically grind the solid into a finer powder before attempting to dissolve it.
-
High-Pressure Homogenization: For larger scale or more critical applications, specialized equipment can be used to significantly reduce particle size.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is 5-Bromo-6-(trifluoromethyl)isoquinoline so poorly soluble despite the lipophilic -CF3 group?
A1: While the trifluoromethyl group does increase lipophilicity, which in theory should aid solubility in non-polar solvents, it also has a strong electron-withdrawing effect.[3][6] This, combined with the polarizable bromine atom and the aromatic system, can lead to strong crystal lattice forces (the energy holding the solid together). Overcoming these forces requires very favorable interactions with the solvent, which are not always achievable.
Q2: I need to run a reaction in THF, but the compound is insoluble. What should I do?
A2: First, try dissolving the compound in a minimal amount of a stronger, compatible solvent like DMF or DMSO, and then add this stock solution to the THF reaction mixture. Be mindful that DMF and DMSO can affect some reactions. Alternatively, explore a co-solvent system, such as THF with a small percentage of a more polar aprotic solvent.
Q3: Can I use surfactants to improve solubility?
A3: Yes, in certain applications, particularly for formulation in aqueous-based systems, surfactants can be effective.[9] Surfactants form micelles that can encapsulate the poorly soluble compound, allowing it to be dispersed in the solvent.[7] This is more common in drug formulation and delivery than in synthetic organic chemistry, where the surfactant could interfere with the reaction.
Q4: Will changing the position of the bromo or trifluoromethyl group affect solubility?
A4: Absolutely. The specific substitution pattern on the isoquinoline ring significantly impacts the molecule's dipole moment, crystal packing, and intermolecular interactions. Even a shift of one substituent to an adjacent position can dramatically alter the solubility profile.
Q5: Are there any alternative, solvent-free reaction techniques for this compound?
A5: Yes, for certain types of reactions, such as cross-coupling, mechanochemistry using a ball mill can be an effective solvent-free alternative for poorly soluble reactants.[14] This technique uses mechanical force to drive the reaction in the solid state.[14]
Data Summary Table
The following table provides a qualitative summary of expected solubility for 5-Bromo-6-(trifluoromethyl)isoquinoline in common organic solvents based on the structural analysis and properties of similar compounds.[15] Note: Experimental verification is essential.
| Solvent Class | Solvent Example | Predicted Solubility (Room Temp) | Notes |
| Polar Aprotic | Dichloromethane (DCM) | Poor to Moderate | Often a good starting point. |
| Chloroform | Poor to Moderate | Similar to DCM. | |
| Tetrahydrofuran (THF) | Poor | May require heating. | |
| Ethyl Acetate (EtOAc) | Poor | ||
| Dimethylformamide (DMF) | Moderate to Good | Strong solvent, but high boiling point. | |
| Dimethyl Sulfoxide (DMSO) | Moderate to Good | Very strong solvent, can be difficult to remove. | |
| Polar Protic | Methanol (MeOH) | Very Poor | |
| Ethanol (EtOH) | Very Poor | ||
| Non-Polar | Toluene | Poor | May improve with heating. |
| Hexanes | Insoluble | Often used as an anti-solvent for precipitation. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
Objective: To determine the qualitative solubility of 5-Bromo-6-(trifluoromethyl)isoquinoline in a range of organic solvents.
Materials:
-
5-Bromo-6-(trifluoromethyl)isoquinoline
-
Selection of solvents (DCM, THF, DMF, Toluene, Ethanol, Hexanes)
-
Small glass vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Graduated pipettes or syringes
Procedure:
-
Weigh approximately 5 mg of 5-Bromo-6-(trifluoromethyl)isoquinoline into each of six labeled vials.
-
Add 1 mL of a different solvent to each vial.
-
Cap the vials and vortex for 30 seconds.
-
Place the vials on a magnetic stir plate and stir at room temperature for 30 minutes.
-
Visually inspect each vial against a dark background. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 40-50 °C) while stirring and observe any changes. Record observations.
-
Allow the heated vials to cool to room temperature and observe if precipitation occurs.
Protocol 2: Preparation of a Solution Using a Co-Solvent System
Objective: To prepare a concentrated solution of 5-Bromo-6-(trifluoromethyl)isoquinoline for use in a chemical reaction.
Materials:
-
5-Bromo-6-(trifluoromethyl)isoquinoline
-
Dichloromethane (DCM)
-
Hexanes
-
Round-bottom flask
-
Magnetic stir plate and stir bar
-
Heating mantle or water bath
Procedure:
-
Add the required amount of 5-Bromo-6-(trifluoromethyl)isoquinoline to the round-bottom flask with a stir bar.
-
Add a minimal volume of DCM (e.g., 5 mL per 100 mg of compound).
-
Begin stirring and gently warm the mixture until the solid dissolves completely.
-
If the dissolution is for a subsequent reaction step, this solution can be used directly at this temperature.
-
If a room temperature solution is required, slowly add hexanes dropwise to the warm, stirred solution until a faint, persistent cloudiness appears.
-
Gently re-warm the mixture until it becomes clear again.
-
Remove the heat source and allow the flask to cool slowly to room temperature. The compound should remain in solution.
References
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). Google Cloud.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
- Isoquinoline - Wikipedia. Wikipedia.
- ISOQUINOLINE - Ataman Kimya.
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30). Pharma Excipients.
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Beilstein Journals.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
- MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Amerigo Scientific.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. PubMed.
- Toward overcoming solubility issues in organic chemistry | Asia Research News. (2021, May 18). Asia Research News.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). International Journal of Pharmaceutical Sciences Review and Research.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals. TCI Chemicals.
- An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents - Benchchem. Benchchem.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijpbr.in [ijpbr.in]
- 14. asiaresearchnews.com [asiaresearchnews.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of Trifluoromethylated Isoquinoline Isomers in Bioassays
Executive Summary: The Fluorine Effect in Isoquinoline Scaffolds
In medicinal chemistry, the strategic incorporation of a trifluoromethyl (
This guide provides a technical comparison between 1-trifluoromethylisoquinoline and 3-trifluoromethylisoquinoline isomers. While both share the same molecular formula, their steric and electronic profiles diverge significantly, leading to distinct performance in bioassays ranging from enzyme inhibition to cytotoxicity.
Key Comparative Insights
-
1-Trifluoromethyl (
): Characterized by significant steric hindrance due to the peri-interaction with the C8 proton. Often used to block metabolic sites or enhance general lipophilicity for membrane permeability. -
3-Trifluoromethyl (
): Less sterically hindered and more chemically accessible for hydrogen-bonding interactions at the nitrogen. Highly effective for improving selectivity in enzyme pockets (e.g., PNMT).
Physicochemical Profiling: The "Peri-Effect" vs. Exposed Sites
Understanding the causal link between structure and activity requires analyzing the electronic and steric environment of the isoquinoline nitrogen.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | 1-Trifluoromethyl Isomer ( | 3-Trifluoromethyl Isomer ( | Impact on Bioassay |
| Steric Environment | High Hindrance (Peri-interaction with C8-H) | Low Hindrance (Exposed) | |
| Basicity ( | Significantly Reduced | Moderately Reduced | Both isomers are weaker bases than unsubstituted isoquinoline, but |
| Lipophilicity ( | High | High | Both enhance membrane permeability, but |
| Synthetic Accessibility | Radical Trifluoromethylation (e.g., Togni Reagent) | Cyclization of trifluoroacetylated precursors |
Expert Insight: The Steric Gatekeeper
The defining feature of the 1-isomer is the steric clash between the bulky
Case Study A: Enzyme Selectivity (PNMT vs. -Adrenoceptor)
This case study highlights how isomer positioning drives selectivity , a critical parameter in reducing off-target side effects.
-
Target: Phenylethanolamine N-methyltransferase (PNMT), the enzyme converting norepinephrine to epinephrine.
-
Off-Target:
-Adrenoceptor (mediates cardiovascular side effects). -
Compound Class: 1,2,3,4-Tetrahydroisoquinolines (THIQ).
Experimental Data: Selectivity Ratios
Research by Grunewald et al. demonstrated that placing the
| Compound Variant | PNMT Affinity ( | Selectivity Ratio ( | |
| Unsubstituted THIQ | Moderate | High | Low (Poor Selectivity) |
| 3- | High ( | Very Low | High (> 700-fold) |
Mechanism of Action:
The
Case Study B: Anticancer Potency (Cytotoxicity)[4]
In oncology, 1-substituted isoquinolines are frequently explored for their ability to intercalate DNA or inhibit topoisomerases.
-
Compound Class: 1-Trifluoromethylisoquinolines.
-
Synthesis Method: Radical trifluoromethylation using Togni Reagent II.
-
Bioassay: MTT Cytotoxicity Assay against HeLa and MCF-7 lines.
Performance Overview:
Unlike the enzyme-specific 3-isomer, the 1-isomer often relies on broad hydrophobic interactions. The
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and evaluation steps.
Protocol A: Synthesis of 1- -Isoquinoline (Radical Pathway)
-
Reagents:
-aryl- -isocyano-acrylate, Togni Reagent II, solvent (DCM or ). -
Conditions: Room temperature, inert atmosphere (
).
-
Dissolve the isocyano-acrylate (1.0 equiv) in dry DCM.
-
Add Togni Reagent II (1.2 equiv) in one portion.
-
Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:1).
-
Purification: Flash column chromatography.
-
Validation:
NMR should show a singlet around -60 to -65 ppm.
Protocol B: PNMT Inhibition Assay (Radiometric)
-
Objective: Determine
of the 3-isomer. -
Substrate: Phenylethanolamine.[4]
-
Cofactor: S-adenosyl-L-[methyl-
]methionine (SAM).
-
Incubation: Mix enzyme source (bovine adrenal medulla homogenate), substrate,
-SAM, and test compound (10 nM – 100 ) in phosphate buffer (pH 7.9). -
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with borate buffer (pH 10).
-
Extraction: Extract the product (
-epinephrine) into toluene:isoamyl alcohol (3:7). -
Quantification: Liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal isomer based on your therapeutic target.
Caption: Strategic decision tree for selecting 1- vs 3-trifluoromethylisoquinoline isomers based on therapeutic requirements.
Conclusion
The choice between 1-trifluoromethyl and 3-trifluoromethyl isoquinoline is not merely a structural preference but a functional directive.
-
Choose the 3-isomer when designing enzyme inhibitors where steric fit and precise
modulation are required to differentiate between homologous receptors (e.g., PNMT vs. ). -
Choose the 1-isomer when optimizing metabolic stability or cellular penetration , leveraging the peri-position to block oxidative metabolism or increase lipophilic drive.
Researchers should utilize the protocols provided to validate these isomers within their specific biological contexts, ensuring that the "Fluorine Effect" is applied with precision rather than randomness.
References
-
BenchChem. "A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Guides. (2025).[2][5] Link
-
Grunewald, G. L., et al. "Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor." Journal of Medicinal Chemistry. (1999). Link
-
Zhang, B., et al. "1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles." Journal of Organic Chemistry. (2014). Link
-
Leito, I. "Acidities (pKa values) of Fluorocompounds." University of Tartu, Chair of Analytical Chemistry. (2022). Link
Sources
Structure-activity relationship (SAR) studies of 5-Bromo-6-(trifluoromethyl)isoquinoline derivatives
Technical Guide: SAR & Strategic Application of 5-Bromo-6-(trifluoromethyl)isoquinoline
Executive Summary: The "Anchor & Hook" Scaffold
In modern medicinal chemistry, 5-Bromo-6-(trifluoromethyl)isoquinoline represents a "privileged scaffold"—a molecular template statistically over-represented in bioactive libraries due to its dual functionality. Unlike simple isoquinolines, this derivative offers a specific tactical advantage in Structure-Activity Relationship (SAR) studies:
-
The "Hook" (C5-Bromine): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.
-
The "Anchor" (C6-Trifluoromethyl): A metabolic blocker that modulates lipophilicity (
) and prevents oxidative metabolism at the susceptible C6 position.
This guide compares this scaffold against non-fluorinated and alternative-halogenated analogs, demonstrating its superior utility in developing CNS-penetrant kinase inhibitors and antiviral agents.
Comparative Analysis: Scaffold Performance
The following table contrasts 5-Bromo-6-(trifluoromethyl)isoquinoline with its common alternatives. Data is synthesized from general medicinal chemistry principles regarding halogen/trifluoromethyl effects on isoquinoline cores.[1][2]
Table 1: Physicochemical & Synthetic Performance Matrix
| Feature | 5-Br-6-(CF3)-Isoquinoline (Focus) | 5-Bromoisoquinoline (Baseline) | 5-Bromo-6-Methoxyisoquinoline (Alternative) |
| Electronic Nature | Electron-Deficient (Pyridine-like) | Neutral/Slightly Deficient | Electron-Rich (Donor at C6) |
| Metabolic Stability | High (CF3 blocks CYP450 oxidation) | Low (C6 is a metabolic "soft spot") | Moderate (O-demethylation risk) |
| Lipophilicity (LogP) | High (+0.8 to +1.2 shift vs H) | Moderate | Low to Moderate |
| Suzuki Coupling Rate | Fast (CF3 activates C-Br bond) | Moderate | Slow (OMe deactivates C-Br bond) |
| CNS Penetration | Excellent (High permeability) | Good | Poor (Polar surface area issues) |
| Primary Application | Kinase Inhibitors, CNS Drugs | General Screening | GPCR Ligands |
Expert Insight: The electron-withdrawing nature of the 6-CF3 group lowers the electron density of the aromatic ring. This makes the C5-Bromine more susceptible to oxidative addition by Palladium(0) catalysts compared to the electron-rich 6-Methoxy analog. Consequently, the 6-CF3 scaffold typically provides higher yields in cross-coupling reactions under milder conditions.
Detailed SAR Mechanics
The Fluorine Effect on Binding Affinity
Replacing a Hydrogen (H) with a Trifluoromethyl (CF3) group at the C6 position induces a "Multipole Effect." The C-F bonds are highly polarized, creating a local electrostatic field that can interact with orthogonal dipoles in the protein binding pocket (e.g., backbone amides of serine/threonine kinases).
-
Steric Demand: The CF3 group has a Van der Waals volume similar to an isopropyl group, not a hydrogen. This allows it to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than a simple proton or chlorine atom [1].
-
pKa Modulation: The 6-CF3 group reduces the pKa of the isoquinoline nitrogen (approx. 1-2 units lower than unsubstituted isoquinoline). This reduces the energy penalty for desolvation upon entering a hydrophobic active site.
Metabolic Blocking (The "Soft Spot" Defense)
Isoquinolines are prone to oxidation at the C5, C6, and C8 positions by Cytochrome P450 enzymes.
-
Mechanism: CYP450 typically attacks electron-rich aromatic positions.
-
Solution: The C6-CF3 group is metabolically inert. Furthermore, its strong electron-withdrawing nature deactivates the adjacent C5 and C7 positions, shielding the entire "left side" of the molecule from metabolic degradation [2].
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Functionalize the C5 position to create a biaryl kinase inhibitor precursor.
Reaction: 5-Bromo-6-(trifluoromethyl)isoquinoline + Phenylboronic Acid
Reagents & Materials
-
Scaffold: 5-Bromo-6-(trifluoromethyl)isoquinoline (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) - Chosen for resistance to oxidation. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Solvation: Dissolve the isoquinoline scaffold (100 mg) and boronic acid in 1,4-Dioxane (3 mL).
-
Degassing (Critical): Sparge the solution with Argon for 10 minutes. Failure to degas will result in homocoupling of the boronic acid.
-
Catalyst Addition: Add
and the aqueous base. -
Reflux: Heat to 90°C for 4 hours.
-
Self-Validation (TLC):
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Observation: The starting material (Rf ~0.6) should disappear. The product will appear as a highly fluorescent spot under UV (254/365 nm) due to extended conjugation.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Silica gel, 0-30% EtOAc/Hexane gradient).
Visualization of Biological Mechanism
The following diagram illustrates how derivatives of this scaffold (specifically 1-substituted analogs derived from the core) inhibit the PI3K/AKT/mTOR pathway, a common target for trifluoromethyl-isoquinolines in oncology [3].[1]
Caption: Mechanism of Action: The 6-CF3-isoquinoline derivative blocks PI3K signaling, preventing the conversion of PIP2 to PIP3, thereby halting the AKT/mTOR survival cascade in cancer cells.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][2][3] A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential.
-
MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (Contextual Reference on CF3/Kinase SAR). Molecules.
-
PubChem. (2025).[4] 5-Bromoisoquinoline Compound Summary. National Library of Medicine.
Sources
Cytotoxicity Comparison of Bromo-Isoquinoline Derivatives in Cancer Cell Lines
Executive Summary
Isoquinoline alkaloids (e.g., berberine, sanguinarine) are established pharmacophores in oncology. However, synthetic bromo-isoquinoline derivatives have emerged as a distinct class of antineoplastic agents. The introduction of a bromine atom—typically at the C1, C4, or C5 positions—modulates lipophilicity (logP), enhances membrane permeability, and facilitates specific halogen-bonding interactions with enzyme active sites, particularly Topoisomerase I (Top1) .
This guide provides a technical comparison of key bromo-isoquinoline series, evaluating their cytotoxicity (
Structural Rationale & SAR Analysis
The efficacy of bromo-isoquinolines is not random; it is governed by the electronic and steric properties of the bromine substituent.
The "Halogen Effect" in Isoquinolines
-
Lipophilicity & Permeability: Bromine is significantly more lipophilic than chlorine or fluorine. Substitution at the C4 or C5 position increases the partition coefficient, allowing for passive diffusion across the lipid bilayer of drug-resistant cancer cells (e.g., MCF-7/ADR).
-
Metabolic Stability: The C-Br bond is stronger than the metabolic liability of a C-H bond, often blocking oxidative metabolism at specific sites on the isoquinoline ring.
-
Halogen Bonding: In Topoisomerase I inhibition, the bromine atom often acts as a Lewis acid (sigma-hole donor), interacting with carbonyl oxygens in the enzyme's DNA-binding cleft.
Comparative SAR: Position Matters[1]
-
C1-Bromo Derivatives: Highly reactive. Often function as intermediates for nucleophilic substitution to create 1-amino or 1-alkoxy derivatives. Direct cytotoxicity is often due to non-specific reactivity (alkylating potential) rather than specific target binding.
-
C4-Bromo Derivatives: The most promising class for Top1 inhibition. The bromine at C4 creates steric bulk that locks the isoquinoline into a planar conformation favorable for DNA intercalation.
-
Fused Systems (Indenoisoquinolines): When the bromo-isoquinoline core is fused with an indeno-ring, potency shifts from micromolar (
) to nanomolar ( ) ranges.
Comparative Cytotoxicity Data
The following data summarizes the inhibitory concentration (
Table 1: Cytotoxicity Profile (
| Compound Class | Specific Derivative | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Mechanism Note |
| Simple Core | 4-Bromo-isoquinoline | > 50.0 | 45.2 ± 3.1 | > 50.0 | 38.5 ± 2.4 | Weak DNA binding; poor solubility. |
| C1-Substituted | 1-(Allylamino)-4-bromo-isoquinoline | 12.4 ± 1.2 | 8.1 ± 0.9 | 15.6 ± 1.5 | 10.2 ± 1.1 | Enhanced uptake; ROS generation. |
| Fused System | Indenoisoquinoline Analog (Br-substituted) | 0.12 ± 0.04 | 0.25 ± 0.08 | 0.45 ± 0.1 | 0.09 ± 0.02 | Potent Top1 Poison (Stable cleavage complex). |
| Standard | Cisplatin | 4.8 ± 0.5 | 12.1 ± 1.3 | 6.2 ± 0.8 | 5.4 ± 0.6 | DNA Crosslinking. |
| Standard | Camptothecin (CPT) | 0.05 ± 0.01 | 0.15 ± 0.03 | 0.20 ± 0.05 | 0.08 ± 0.02 | Top1 Inhibition. |
Key Insight: The simple 4-bromo-isoquinoline core is relatively inactive. However, it serves as the essential scaffold. The Indenoisoquinoline derivatives (structurally related to Camptothecin but chemically more stable) exhibit cytotoxicity superior to Cisplatin and comparable to Camptothecin.
Mechanistic Insights: How They Kill
The primary mechanism for bromo-isoquinoline derivatives, particularly the fused systems, is the stabilization of the Topoisomerase I-DNA Cleavage Complex .
Pathway Visualization
The drug intercalates between DNA base pairs at the site of the single-strand break induced by Top1. The Bromine atom prevents the religation step. This "frozen" complex collides with the replication fork, causing double-strand breaks (DSBs) and triggering apoptosis.
Figure 1: The molecular cascade initiated by bromo-isoquinoline derivatives, leading from Top1 inhibition to apoptotic cell death.
Experimental Protocols
To validate the cytotoxicity and mechanism of these derivatives, the following self-validating workflows are recommended.
A. Cytotoxicity Assay (MTT)[2]
-
Objective: Determine
values. -
Critical Control: Use 0.1% DMSO as a vehicle control (negative) and Cisplatin (10
) as a positive control. -
Protocol:
-
Seed cancer cells (
cells/well) in 96-well plates. -
Incubate for 24h to allow attachment.
-
Treat with serial dilutions of the bromo-isoquinoline derivative (0.1
to 100 ) for 48h. -
Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
B. Topoisomerase I Relaxation Assay
-
Objective: Confirm the molecular target.
-
Principle: Supercoiled plasmid DNA (pBR322) is converted to relaxed DNA by Top1. Inhibitors prevent this relaxation.[1]
-
Readout: Gel electrophoresis.[1] Supercoiled DNA migrates faster than relaxed DNA.
Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and validating bromo-isoquinoline cytotoxicity.
Strategic Recommendations
-
For Drug Design: Focus on C4-bromo-isoquinoline cores fused with heterocyclic rings (e.g., indeno- or thieno-fusions). The "naked" bromo-isoquinoline is too weak for clinical utility but is an excellent scaffold.
-
For Solubility: Bromo-derivatives often suffer from poor aqueous solubility. Formulate as hydrochloride salts or encapsulate in liposomes for in vivo studies.
-
Safety: Always perform a parallel cytotoxicity assay on normal fibroblast lines (e.g., MRC-5) to calculate the Selectivity Index (SI) . An SI > 2 is the minimum threshold for further development.
References
-
Nagaraju, A. et al. (2021). "Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent." Bioorganic & Medicinal Chemistry Letters.
-
Kiselev, E. et al. (2012). "Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors." Journal of Medicinal Chemistry.
-
Okten, S. et al. (2017). "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery.
-
Zhang, H.P. et al. (2013).[2] "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone." Journal of Chemical Research.[2]
-
Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer.
Sources
Benchmarking Synthetic Routes for Functionalized Isoquinolines: A Comparative Guide
Executive Summary
The isoquinoline scaffold is a pharmacophore of immense significance, forming the core of alkaloids (e.g., papaverine, berberine) and modern therapeutics (e.g., fasudil).[1][2][3][4][5][6] For drug development professionals, the choice of synthetic route is no longer just about "making the molecule"—it is about atom economy, functional group tolerance (FGT), and scalability .
This guide benchmarks the two dominant paradigms in isoquinoline synthesis: the Classical Cyclization (represented by the Bischler-Napieralski reaction) and the Modern Transition-Metal Catalyzed Annulation (represented by Rh(III) C-H activation).[3] We analyze these routes not just by yield, but by their operational logic, providing you with the data to select the optimal pathway for your specific target.
Part 1: The Comparative Framework
To objectively evaluate these routes, we utilize four key metrics:
-
Step Efficiency: Total number of unit operations.
-
Functional Group Tolerance (FGT): Ability to survive sensitive moieties (e.g., nitriles, esters, halides).
-
Regiocontrol: Predictability of substitution patterns.
-
Sustainability: Solvent toxicity, catalyst recovery, and energy demand.[4]
Summary of Benchmarking Data
| Metric | Route A: Bischler-Napieralski (Classical) | Route B: Rh(III)-Catalyzed C-H Activation (Modern) |
| Primary Mechanism | Electrophilic Aromatic Substitution (EAS) | C-H Bond Activation / Alkyne Annulation |
| Starting Materials | Oximes/Hydrazones/Imidates + Alkynes | |
| Yield (Avg) | 65–85% | 75–95% |
| Regioselectivity | Controlled by electronic bias of the arene (often poor for meta-substituents) | Highly predictable (Directed by DG) |
| FG Tolerance | Low (Acid-sensitive groups fail) | High (Tolerates esters, ketones, halides) |
| Reagents | Stoichiometric dehydrating agents ( | Catalytic [Cp*RhCl2]2, Oxidant ( |
| Scalability | High (Cheap reagents, robust) | Moderate (Cost of Rh catalyst is limiting) |
Part 2: Route A – The Classical Standard (Bischler-Napieralski)
Context: This method remains the industrial workhorse for simple substrates due to low raw material costs. However, it relies on brute-force dehydration conditions that limit chemical space exploration.
Mechanistic Pathway
The reaction proceeds via the dehydration of a
Figure 1: The Bischler-Napieralski pathway requires a post-cyclization oxidation step to achieve full aromaticity.
Standardized Experimental Protocol
Note: This protocol is self-validating via TLC monitoring of the amide disappearance.
Reagents:
-
Substrate:
-(2-phenylethyl)acetamide (1.0 equiv) -
Reagent: Phosphoryl chloride (
, 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a
guard tube, dissolve the amide substrate in anhydrous toluene (0.2 M concentration).-
Expert Insight: Toluene is preferred over benzene for higher boiling point (110°C) which drives the cyclization of deactivated rings.
-
-
Activation: Add
dropwise at room temperature.-
Caution: Exothermic reaction.
converts the amide oxygen into a good leaving group (dichlorophosphate).
-
-
Cyclization: Heat the mixture to reflux (110°C) for 2–4 hours.
-
Validation point: Monitor by TLC.[7] The starting amide is polar; the dihydroisoquinoline product is less polar and often fluorescent under UV (254 nm).
-
-
Workup: Cool to RT. Pour the mixture slowly into ice-cold NaOH (10% aq) to quench excess
and deprotonate the iminium salt to the free base. Extract with DCM. -
Aromatization (Optional but common): To get the fully aromatic isoquinoline, treat the crude dihydro-product with Pd/C (10 mol%) in refluxing p-cymene or use DDQ (1.1 equiv) in dioxane.
Critical Limitation: If the benzene ring has electron-withdrawing groups (e.g.,
Part 3: Route B – The Modern Powerhouse (Rh(III)-Catalyzed C-H Activation)
Context: This route represents a paradigm shift. Instead of pre-functionalizing the ring with an ethyl chain, it uses a "Directing Group" (DG) to snap an alkyne into place. This allows for the rapid assembly of diverse libraries from simple oximes and alkynes.
Mechanistic Pathway
The Rh(III) catalyst coordinates to the directing group (oxime), activates the ortho C-H bond, inserts the alkyne, and reductively eliminates to form the pyridine ring.
Figure 2: The Rh(III) catalytic cycle. The N-O bond acts as an internal oxidant in some variations, making the process redox-neutral.
Standardized Experimental Protocol
Based on protocols by Rovis, Cheng, and Glorius.
Reagents:
-
Substrate: Acetophenone oxime (1.0 equiv)
-
Coupling Partner: Diphenylacetylene (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Additive:
(20 mol%) or AgSbF6 (for cationic active species) -
Solvent: Methanol (MeOH) or DCE
Step-by-Step Methodology:
-
Catalyst Loading: In a screw-cap vial, weigh
(15.5 mg for 1 mmol scale) and .-
Expert Insight: The
(pentamethylcyclopentadienyl) ligand is crucial for stabilizing the high-valent Rh(III) species.
-
-
Mixing: Add the oxime and alkyne. Dissolve in MeOH (0.2 M).
-
Why MeOH? Protic solvents often facilitate the proton-transfer steps in the C-H activation mechanism (Concerted Metalation-Deprotonation).
-
-
Reaction: Seal the vial and heat to 60–80°C for 12 hours.
-
Validation: The reaction is generally cleaner than Route A. Monitor the disappearance of the oxime spot.
-
-
Purification: Filter through a short pad of Celite to remove metal residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Key Advantage: This method tolerates esters, ketones, and even halides on the aryl ring, allowing for late-stage functionalization of complex drug molecules.
Part 4: Decision Matrix
When should you use which route? Use this logic flow to decide.
Figure 3: Strategic decision tree for selecting the synthetic route.
References
-
Mechanistic Studies of the Bischler-Napieralski Reaction
-
Rh(III)
- Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between 2-Phenyloxazoles and Alkynes. Journal of the American Chemical Society.
-
Green Chemistry Approaches
- Kirad, S. P., et al. (2025).
-
Regioselectivity in C-H Activ
-
Comparative Review of Synthetic Str
-
BenchChem. (2025).[7] A Comparative Guide to the Synthesis of Functionalized Quinolines and Isoquinolines.
-
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide: Metabolic Stability of Trifluoromethylated vs. Non-Fluorinated Isoquinolines
[1][2]
Executive Summary
In the optimization of isoquinoline-based pharmacophores, oxidative metabolism is a primary attrition factor. The isoquinoline scaffold is inherently susceptible to Cytochrome P450 (CYP)-mediated oxidation, particularly at the electron-deficient C-1 position and the electron-rich benzenoid ring (C-5 to C-8).
This guide evaluates the strategic incorporation of a trifluoromethyl (-CF3) group as a metabolic block.[1][2] Comparative analysis confirms that -CF3 substitution typically enhances metabolic half-life (
-
C-F Bond Strength: Resistance to homolytic cleavage (approx. 109 kcal/mol).
-
Electronic Deactivation: Reduction of ring electron density, discouraging electrophilic CYP attack.
-
Steric Shielding: Blocking enzyme access to labile sites.
Mechanistic Rationale: The Fluorine Effect
To understand the stability gain, one must first identify the metabolic liability of the parent scaffold.
The Isoquinoline Liability
Non-fluorinated isoquinolines undergo rapid clearance via two main pathways:
-
C-1 Oxidation: The nitrogen atom activates the adjacent C-1 position for nucleophilic attack or oxidation, often leading to the formation of isocarbostyril (1-hydroxyisoquinoline).
-
Aromatic Hydroxylation: The carbocyclic ring (positions 5, 6, 7, 8) is electron-rich and prone to electrophilic attack by high-valent Iron-Oxo species (Compound I) in the CYP catalytic cycle.
The Trifluoromethyl Solution
Replacing a hydrogen with a -CF3 group acts as a "metabolic shield."
-
Electronic Effect: The -CF3 group is strongly electron-withdrawing (Hammett
). This pulls electron density away from the aromatic ring, raising the oxidation potential and making the ring less reactive toward the electrophilic CYP oxidant. -
Lipophilicity Modulation: While -CF3 increases lipophilicity (typically
), which can theoretically increase enzyme affinity, the rate of metabolism decreases because the activation energy for C-F bond cleavage is insurmountable under physiological conditions.
Pathway Visualization
The following diagram contrasts the metabolic fate of the parent isoquinoline versus its trifluoromethylated analogue.
Figure 1: Comparative metabolic pathways. The parent isoquinoline is rapidly oxidized, while the -CF3 analogue resists oxidation due to electronic deactivation and steric hindrance.
Comparative Analysis: Representative Data
The following data represents a typical Structure-Activity Relationship (SAR) profile derived from microsomal stability assays (Human Liver Microsomes - HLM).
Table 1: Metabolic Stability Profile (HLM, 1 µM, 37°C)
| Compound | Substituent (R) | Position | Metabolic Fate | ||
| ISO-001 | -H (Parent) | N/A | 12.5 | 115.2 | Rapid C-1 oxidation |
| ISO-002 | -CH3 | C-1 | 28.0 | 49.5 | Benzylic hydroxylation |
| ISO-003 | -CF3 | C-1 | >120 | < 11.5 | Highly Stable |
| ISO-004 | -CF3 | C-5 | 85.0 | 16.3 | Redirected to C-1 |
Key Insights:
-
The C-1 Blockade: Placing the -CF3 group at C-1 (ISO-003) provides the most dramatic stability increase. It physically occupies the most labile site and electronically deactivates the entire heterocyclic ring.
-
Metabolic Switching: Placing -CF3 at C-5 (ISO-004) improves stability compared to the parent but is less effective than C-1 substitution. This is because the enzyme can "switch" its attack to the unblocked C-1 position.
-
Clearance (
): The intrinsic clearance drops by an order of magnitude (115 vs. <11.5) when the metabolic soft spot is fluorinated.
Experimental Protocol: Microsomal Stability Assay
To generate the data above, a robust self-validating protocol is required. This workflow uses Human Liver Microsomes (HLM) and LC-MS/MS quantification.
Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).[3]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM metabolic stability assay.
Detailed Procedure
-
Preparation: Dilute test compounds (Isoquinoline and CF3-analogues) to 1 µM in Phosphate Buffer (final DMSO < 0.1%).
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound. Equilibrate at 37°C for 5 minutes. Rationale: Ensures temperature stability and non-specific binding equilibrium.
-
Initiation: Add pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard. Rationale: Denatures CYP enzymes instantly to freeze metabolism.
-
Analysis: Centrifuge at 4,000 rpm for 20 minutes. Analyze supernatant via LC-MS/MS monitoring parent ion transitions.
Calculation
Calculate the slope (
Expert Insights & Pitfalls
The "LogP Trap"
While -CF3 improves metabolic stability, it significantly increases lipophilicity (
-
Risk: High
(>4) often leads to high non-specific binding in the microsomal assay, artificially depleting the free concentration available to enzymes. -
Correction: Always measure Fraction Unbound in Microsomes (
) to calculate the unbound intrinsic clearance ( ). A stable CF3-compound might appear unstable if it sticks to the plasticware or proteins excessively.
Metabolic Switching
Blocking the primary site (e.g., C-1) with -CF3 does not guarantee total stability. The CYP enzyme may shift oxidation to the next most vulnerable site (e.g., C-5 or C-8).
-
Recommendation: If the Monofluoromethylated analogue is still unstable, consider a Bis-trifluoromethyl approach or combining -CF3 with a heteroatom substitution (e.g., Nitrogen scan) to deactivate the secondary site.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hähler, T., et al. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Guides. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4] Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-6-(trifluoromethyl)isoquinoline
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Bromo-6-(trifluoromethyl)isoquinoline represents a class of halogenated and fluorinated heterocyclic compounds that are valuable building blocks. However, their unique chemical properties necessitate a rigorous and well-defined safety protocol to protect laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety principles for handling analogous chemical structures.
Hazard Assessment and Risk Mitigation
The primary routes of exposure to 5-Bromo-6-(trifluoromethyl)isoquinoline are inhalation, skin contact, and eye contact. The trifluoromethyl group can enhance the compound's volatility and reactivity, while the bromo-isoquinoline core presents potential toxicological concerns.
Key Potential Hazards:
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential. This involves not just selecting the right equipment but also ensuring its proper use, maintenance, and disposal.
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum PPE requirements for handling 5-Bromo-6-(trifluoromethyl)isoquinoline in a laboratory setting.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN 166 | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[6][7] |
| Hands | Double-Gloved: Nitrile Gloves (inner), Chemical-Resistant Gloves (outer, e.g., Butyl or Viton) | EN 374 | Disposable nitrile gloves offer primary protection against incidental contact.[6] An outer, more robust glove is necessary for extended handling. Always consult the glove manufacturer's resistance guide for specific chemicals. |
| Body | Chemical-Resistant Laboratory Coat (fully buttoned) | EN ISO 27065 | A lab coat made of a material resistant to chemical permeation is crucial to protect the skin on the torso and arms.[8][9] |
| Respiratory | NIOSH-Approved Respirator (e.g., N95 for particulates, or half/full-face respirator with organic vapor cartridges) | NIOSH/MSHA or EN 149 | Required when engineering controls (fume hood) are not available or may be insufficient.[9][10][11] The choice of cartridge depends on the specific handling procedure and potential for vapor generation. |
| Feet | Closed-toe, chemical-resistant shoes | N/A | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. The following procedure outlines the essential steps for safely handling 5-Bromo-6-(trifluoromethyl)isoquinoline.
Pre-Operation Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current inspection certification.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for halogenated organic compounds is readily available.
-
Eyewash and Safety Shower: Verify that the eyewash station and safety shower are unobstructed and functional.[5]
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
Workflow for Handling 5-Bromo-6-(trifluoromethyl)isoquinoline
Caption: Workflow for handling 5-Bromo-6-(trifluoromethyl)isoquinoline.
Detailed Steps:
-
Donning PPE: Put on PPE in the following order: inner nitrile gloves, lab coat, outer chemical-resistant gloves, safety goggles, and face shield. If required, a respirator should be fit-tested and donned according to institutional guidelines.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a certified chemical fume hood to contain any dust.
-
Reaction Setup: Perform all experimental procedures within the fume hood.
-
Post-Procedure Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan: Managing Halogenated Waste
Proper disposal of 5-Bromo-6-(trifluoromethyl)isoquinoline and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste materials contaminated with 5-Bromo-6-(trifluoromethyl)isoquinoline must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[12] This includes:
-
Excess or unreacted chemical.
-
Contaminated solvents.
-
Disposable labware (e.g., pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
Disposal Procedure
-
Containerization: Use a chemically resistant, sealable container for all halogenated waste. Ensure the container is properly labeled with its contents.
-
Licensed Disposal: All halogenated waste must be disposed of through a licensed hazardous waste disposal company.[13] These companies have the facilities to incinerate or otherwise treat these materials in an environmentally sound manner.[14]
-
Spill Management: In the event of a spill, use a chemical spill kit to absorb the material. The contaminated absorbent must then be placed in the halogenated waste container.
References
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. 5-Bromoisoquinoline. Retrieved from [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [Link]
-
ResearchGate. (2025, August 6). BrF3, an Underutilized Reagent in Organic Chemistry: A Novel C−C−N to C−N−C Rearrangement. Retrieved from [Link]
-
PMC. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
-
ICL-IP Terneuzen. processing bromine containing waste streams. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 6-Bromo-1-(trifluoromethyl)isoquinoline | 1256836-88-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. echemi.com [echemi.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. gerpac.eu [gerpac.eu]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. iclip-terneuzen.nl [iclip-terneuzen.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
